molecular formula C15H14O B106195 1-Biphenyl-4-yl-propan-2-one CAS No. 5333-01-7

1-Biphenyl-4-yl-propan-2-one

Cat. No.: B106195
CAS No.: 5333-01-7
M. Wt: 210.27 g/mol
InChI Key: MEWRGYQYQRUKMJ-UHFFFAOYSA-N
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Description

1-Biphenyl-4-yl-propan-2-one is a significant organic compound that serves as a versatile intermediate in advanced synthetic chemistry. The biphenyl scaffold is a fundamental backbone in medicinal chemistry due to its omnipresence in pharmacologically active compounds and marketed drugs . Researchers value this structure for developing novel substances with a wide range of biological activities, including anti-inflammatory, antibacterial, antimicrobial, and antifungal properties . Biphenyl derivatives are crucial intermediates in organic chemistry and are used to produce an extensive range of drugs and products for agriculture . Furthermore, beyond medicinal applications, the biphenyl core is a significant building block in materials science, finding use in the development of fluorescent layers for organic light-emitting diodes (OLEDs) and basic units for liquid crystals . Its role in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it a valuable substrate for constructing more complex, functionalized molecules for basic research and drug discovery pipelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWRGYQYQRUKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277056
Record name 1-biphenyl-4-yl-propan-2-one
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-01-7
Record name NSC587
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-biphenyl-4-yl-propan-2-one
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Foundational & Exploratory

1-Biphenyl-4-yl-propan-2-one spectral data interpretation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Data Interpretation of 1-Biphenyl-4-yl-propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biphenyl-4-yl-propan-2-one is a ketone derivative featuring a biphenyl moiety linked to a propanone group via a methylene bridge. Its chemical formula is C₁₅H₁₄O and it has a molecular weight of approximately 210.27 g/mol [1]. As a functionalized aromatic ketone, this compound and its analogs are of interest in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are critical for any research or development application. This guide provides a detailed, field-proven methodology for interpreting the key spectral data—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—to ensure the identity and integrity of the molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes of its chemical bonds. The frequencies of these absorptions are characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage.

  • Place a small, solid sample of 1-Biphenyl-4-yl-propan-2-one directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Perform an automatic baseline correction and background subtraction using the instrument's software.

Interpretation and Causality:

The IR spectrum of 1-Biphenyl-4-yl-propan-2-one is dominated by a few key absorptions that provide immediate structural clues.

  • Carbonyl (C=O) Stretch: A strong, sharp absorption is expected around 1715 cm⁻¹ . This frequency is highly characteristic of the stretching vibration of a saturated, aliphatic ketone[2][3]. The position of this peak is critical; its lack of significant conjugation (i.e., not being shifted to a lower wavenumber like 1685 cm⁻¹) confirms that the carbonyl group is insulated from the biphenyl aromatic system by the methylene (-CH₂-) bridge.

  • Aromatic C=C Stretches: Multiple sharp peaks of medium intensity will appear in the 1600-1450 cm⁻¹ region. These are characteristic of the carbon-carbon stretching vibrations within the biphenyl aromatic rings.

  • Sp² Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) correspond to the stretching of C-H bonds where the carbon is part of the aromatic rings.

  • Sp³ Aliphatic C-H Stretch: Conversely, absorption bands appearing just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are indicative of the C-H stretching vibrations from the aliphatic methylene (-CH₂-) and methyl (-CH₃) groups.

Data Summary Table: Infrared Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignmentStructural Inference
~3050Medium-WeakAromatic C-H StretchPresence of biphenyl rings
~2925Medium-WeakAliphatic C-H StretchPresence of -CH₂- and -CH₃ groups
~1715Strong, SharpKetone C=O StretchConfirms non-conjugated ketone functional group
~1600, ~1480Medium-WeakAromatic C=C StretchConfirms aromatic ring structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a complete structural assignment can be made.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons). Protons in different electronic environments resonate at different frequencies (chemical shifts), the area under a peak (integration) is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Interpretation and Causality:

  • Methyl Protons (-CH₃): A sharp singlet is predicted around δ 2.2 ppm . This signal integrates to 3 protons (3H). Its singlet nature is due to the absence of adjacent protons, as it is separated from the methylene group by the carbonyl carbon. Its chemical shift is downfield from a typical alkane methyl group due to the deshielding effect of the adjacent carbonyl.

  • Methylene Protons (-CH₂-): A sharp singlet is expected around δ 3.8 ppm , integrating to 2 protons (2H). Like the methyl group, it appears as a singlet because it has no adjacent proton neighbors. Its significant downfield shift is caused by the combined deshielding effects of the adjacent carbonyl group and the aromatic biphenyl system, placing it in the benzylic region.

  • Aromatic Protons (Biphenyl): A complex series of multiplets will be observed in the region of δ 7.3-7.7 ppm , integrating to 9 protons (9H). This complexity arises from the overlapping signals of the nine protons on the two phenyl rings. Protons on the phenyl ring directly attached to the propanone moiety will have slightly different chemical shifts from the terminal phenyl ring protons[4]. The ortho, meta, and para protons of each ring create overlapping doublet and triplet patterns, which often merge into a complex multiplet.

Data Summary Table: ¹H NMR Spectroscopy (300 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~7.3-7.7Multiplet (m)9HAr-H Protons on the biphenyl ring system
~3.8Singlet (s)2HAr-CH ₂-C=OBenzylic protons deshielded by ring and carbonyl
~2.2Singlet (s)3HC=O-CHMethyl protons deshielded by adjacent carbonyl
¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (hybridization, attached electronegative atoms).

Interpretation and Causality:

  • Carbonyl Carbon (-C=O): The most downfield signal in the spectrum is expected at δ ~206 ppm . This region is highly characteristic of ketone and aldehyde carbonyl carbons, providing definitive evidence for this functional group[5].

  • Aromatic Carbons (Biphenyl): A series of signals will appear in the δ 127-141 ppm range. The biphenyl system will show six distinct signals for its twelve carbons due to symmetry. The two carbons at the point of attachment between the rings (C1' and C4) and the carbon attached to the propanone group (C1) will be quaternary and often have lower intensity.

  • Methylene Carbon (-CH₂-): A signal around δ ~50 ppm is expected for the benzylic methylene carbon. This downfield shift is consistent with an sp³ carbon attached to both an aromatic ring and a carbonyl group.

  • Methyl Carbon (-CH₃): The most upfield signal, appearing around δ ~30 ppm , corresponds to the methyl carbon of the acetyl group.

Data Summary Table: ¹³C NMR Spectroscopy (75 MHz, CDCl₃)

Chemical Shift (δ ppm)AssignmentRationale
~206C =OKetone carbonyl carbon, highly deshielded
~141Ar-C (quaternary)Aromatic carbon bonded to the other phenyl ring
~135Ar-C (quaternary)Aromatic carbon bonded to the -CH₂- group
~127-130Ar-C HAromatic methine carbons
~50Ar-C H₂-Benzylic carbon, deshielded
~30-C H₃Aliphatic methyl carbon

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing the molecular weight and valuable structural information from the fragmentation pattern.

Interpretation and Causality:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 210 , corresponding to the molecular weight of C₁₅H₁₄O. The presence of this peak confirms the elemental composition.

  • Major Fragmentation Pathway: α-Cleavage: The most significant fragmentation for ketones is alpha (α) cleavage—the breaking of a bond adjacent to the carbonyl group[6][7]. For this molecule, two α-cleavage events are possible:

    • Cleavage of the C-C bond between the carbonyl and the methylene group. This is the most favorable pathway as it results in the formation of a resonance-stabilized biphenylmethyl (or 4-phenylbenzyl) cation at m/z = 167 . This is often the base peak (most intense peak) in the spectrum.

    • Cleavage of the C-C bond between the carbonyl and the methyl group, which would form an acetyl cation (CH₃CO⁺) at m/z = 43 .

The observation of a strong peak at m/z 167 is the single most compelling piece of evidence from the mass spectrum to confirm the specific arrangement of the biphenyl, methylene, and ketone groups.

Data Summary Table: Mass Spectrometry (EI)

m/z ValueProposed FragmentSignificance
210[C₁₅H₁₄O]⁺•Molecular Ion (M⁺•)
167[C₁₃H₁₁]⁺Base Peak; Biphenylmethyl cation from α-cleavage
43[C₂H₃O]⁺Acetyl cation from α-cleavage

Visualization: Key Fragmentation Pathway

Below is a diagram illustrating the primary α-cleavage fragmentation that leads to the characteristic base peak.

G cluster_0 Data Acquisition cluster_1 Initial Interpretation cluster_2 Hypothesis & Verification cluster_3 Conclusion IR IR Spectrum IR_info Identifies C=O (ketone) and Aromatic Rings IR->IR_info NMR ¹H & ¹³C NMR Spectra NMR_info Provides C-H framework: - Biphenyl (9H) - Benzylic CH₂ (2H) - Acetyl CH₃ (3H) - Carbonyl C (206 ppm) NMR->NMR_info MS Mass Spectrum MS_info Confirms Molecular Weight (210) Shows key fragments (167, 43) MS->MS_info Hypothesis Propose Structure: 1-Biphenyl-4-yl-propan-2-one IR_info->Hypothesis NMR_info->Hypothesis MS_info->Hypothesis Verification Cross-Verification: - IR C=O matches NMR Carbonyl - MS MW matches formula from NMR - MS fragment (167) matches Ar-CH₂ predicted by NMR Hypothesis->Verification Does data fit? Conclusion Structure Confirmed Verification->Conclusion Yes

Caption: Integrated workflow for unambiguous structural elucidation.

Conclusion

The structural characterization of 1-Biphenyl-4-yl-propan-2-one is a clear-cut process when IR, NMR, and MS data are interpreted systematically. The key spectral signatures are: an IR absorption at ~1715 cm⁻¹ ; ¹H NMR singlets at ~3.8 ppm and ~2.2 ppm alongside aromatic signals; a ¹³C NMR carbonyl peak at ~206 ppm ; and a mass spectrum base peak at m/z 167 . Together, these data points provide a self-validating confirmation of the molecule's identity, essential for ensuring the quality and reliability of data in research and drug development.

References

  • Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances. The Royal Society of Chemistry. [Link]

  • Ornelas, C., et al. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. Chemical Communications. The Royal Society of Chemistry. [Link]

  • NIST. (n.d.). Methanone, (4-methylphenyl)phenyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • Savić, J., et al. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Molbank, 2022(1), M1319. [Link]

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  • Fleckenstein, T., et al. (2021). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. [Link]

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Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Biphenyl-4-yl-propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Biphenyl-4-yl-propan-2-one. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple data sheet, offering a detailed interpretation of the spectral features grounded in fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecule's electronic structure and its NMR signals, present the data in a clear, tabular format, and provide a field-proven, step-by-step protocol for experimental data acquisition.

Introduction: The Role of NMR in Structural Elucidation

1-Biphenyl-4-yl-propan-2-one is an aromatic ketone whose structural backbone, the biphenyl moiety, is a privileged scaffold in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of all scientific investigation, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.

By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides exquisitely detailed information about a molecule's carbon-hydrogen framework. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment, allowing us to map the molecule's connectivity. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra, based on established chemical shift theory and data from analogous structural fragments, to serve as a reliable reference for researchers.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a standardized numbering system for the carbon and hydrogen atoms of 1-Biphenyl-4-yl-propan-2-one is essential. The structure is presented below.

Caption: Structure of 1-Biphenyl-4-yl-propan-2-one with atom numbering.

Analysis of the ¹H NMR Spectrum (Predicted)

The proton NMR spectrum is defined by three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern). The predicted values are based on analysis of structurally similar compounds, including 4-methylbiphenyl and benzyl methyl ketone, and are tabulated for a standard solvent like CDCl₃.[1][2]

Assigned Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
H-9 (3H)~ 2.20Singlet (s)3HThese methyl protons are adjacent to the electron-withdrawing carbonyl group (C-8), which deshields them, shifting them downfield from a typical alkane proton (~0.9 ppm). They appear as a singlet as there are no adjacent protons.
H-7 (2H)~ 3.75Singlet (s)2HThe methylene protons are deshielded by two effects: the adjacent carbonyl group and the magnetic anisotropy of the aromatic ring (C-1 to C-6). This results in a significant downfield shift. They appear as a singlet due to the absence of neighboring protons.
H-3', H-5' (2H)~ 7.25Doublet (d)2HThese protons are ortho to the phenyl-substituted carbon (C-1') and will appear as a doublet due to coupling with H-2'/H-6'.
H-2', H-6' (2H)~ 7.48Doublet (d)2HThese protons are meta to the phenyl-substituted carbon (C-1') and will be coupled to H-3'/H-5', appearing as a doublet. They are slightly further downfield than H-3'/H-5'.
H-4' (1H)~ 7.38Triplet (t)1HThis proton is para to the phenyl-substituted carbon (C-1') and will be split into a triplet by its two ortho neighbors (H-3' and H-5').
H-2, H-6 (2H)~ 7.40Triplet (t)2HThese protons on the unsubstituted phenyl ring are ortho to the point of attachment to the other ring and will be split by their neighbors.
H-3, H-5 (2H)~ 7.45Triplet (t)2HThese meta protons on the unsubstituted phenyl ring will show a triplet splitting pattern.
H-4 (1H)~ 7.60Doublet of doublets (dd) or Multiplet (m)1HThe para proton on the unsubstituted ring is expected to be the most downfield of the aromatic signals.

Note: The aromatic region (δ 7.2-7.6 ppm) will likely present as a complex series of overlapping multiplets. The assignments provided are based on predicted patterns, but definitive assignment would require 2D NMR techniques.

Analysis of the ¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed in standard spectra.

Assigned Carbon(s)Predicted δ (ppm)Rationale for Chemical Shift
C-9~ 29.5The methyl carbon is in the typical aliphatic region but is shifted slightly downfield by the adjacent carbonyl group.
C-7~ 50.0This methylene carbon is significantly deshielded due to its position between an aromatic ring and a carbonyl group.
C-2, C-6, C-2', C-6'127.0 - 129.0These four sets of protonated aromatic carbons will have similar chemical shifts, appearing in the middle of the aromatic region.
C-3, C-5~ 129.5These protonated aromatic carbons are on the substituted ring.
C-3', C-5'~ 127.5These protonated carbons are on the unsubstituted ring.
C-4'~ 128.8The protonated para-carbon of the unsubstituted ring.
C-1~ 134.5This is a quaternary carbon, substituted with the propanone side chain. Its signal will be weaker than protonated carbons.
C-4~ 138.0A quaternary carbon involved in the biphenyl linkage.
C-1'~ 141.0A quaternary carbon involved in the biphenyl linkage, expected to be slightly deshielded compared to C-4.
C-8~ 207.0The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and is found significantly downfield, which is characteristic of ketones.[3]

Field-Proven Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and adherence to a standardized workflow. This protocol is designed for routine structural confirmation on a modern NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 5-10 mg of 1-Biphenyl-4-yl-propan-2-one directly into a clean, dry vial.

    • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the vial.

    • Internal Standard: CDCl₃ typically contains a small amount of non-deuterated CHCl₃ (δ ~7.26 ppm), which can serve as a chemical shift reference. For quantitative applications, a dedicated internal standard may be required.

    • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height in the tube is at least 4 cm to be within the detection region of the NMR probe.

    • Capping: Securely cap the NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Sample Insertion: Insert the NMR tube into a spinner turbine, adjust the depth using a gauge, and carefully place it into the spectrometer's magnet.

    • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.[4] An automated or manual shimming procedure is then performed to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

    • Tuning and Matching: The NMR probe is tuned to the specific frequencies of ¹H and ¹³C for the sample, ensuring maximum signal transmission.

    • ¹H NMR Acquisition:

      • Load a standard proton acquisition experiment.

      • Set key parameters: spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), and number of scans (typically 8 or 16 for good signal-to-noise).

      • Initiate data acquisition.

    • ¹³C NMR Acquisition:

      • Load a standard proton-decoupled carbon acquisition experiment (e.g., zgpg30).

      • Set key parameters: spectral width (~240 ppm), acquisition time (~1 s), relaxation delay (2 s), and number of scans (will require significantly more scans than ¹H, e.g., 128, 256, or more, depending on concentration).

      • Initiate data acquisition.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to convert the raw time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum.

    • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are positive and have a flat baseline.

    • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

    • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) to its known value.

    • Integration: For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

    • Peak Picking: Identify and label the chemical shift of each peak.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock & Shim insert->lock tune Tune & Match Probe lock->tune acq_H1 Acquire ¹H Spectrum tune->acq_H1 acq_C13 Acquire ¹³C Spectrum tune->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase Phase & Baseline Correction ft->phase ref Reference Spectrum phase->ref analyze Peak Picking & Integration ref->analyze

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Conclusion

This guide provides a detailed, predictive framework for understanding the ¹H and ¹³C NMR spectra of 1-Biphenyl-4-yl-propan-2-one. By explaining the causality behind the expected chemical shifts and multiplicities, it serves as a more powerful tool than a simple data list. The combination of tabulated predictions, structural analysis, and a robust experimental protocol equips researchers with the necessary knowledge to confidently identify and characterize this compound in their work. For definitive, through-space correlation and unambiguous assignment of complex aromatic signals, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

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An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-Biphenyl-4-yl-propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 1-Biphenyl-4-yl-propan-2-one. Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the core fragmentation mechanisms, predicts the resultant mass spectrum, and offers a robust experimental protocol for empirical validation. Our approach is grounded in the fundamental principles of physical organic chemistry to provide not just data, but a causal understanding of the fragmentation cascade.

Introduction: The Analyte and the Technique

1-Biphenyl-4-yl-propan-2-one (C₁₅H₁₄O) is an aromatic ketone with a molecular weight of 210.28 g/mol . Its structure, featuring a biphenyl moiety, a methylene spacer, and a methyl ketone functional group, presents a compelling case study for mass spectrometry fragmentation analysis. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices, for metabolism studies, and for quality control in synthetic applications.

Electron Ionization (EI) mass spectrometry is the gold standard for generating reproducible fragmentation patterns and creating searchable library spectra.[1] The high energy (typically 70 eV) imparted to the molecule induces characteristic bond cleavages, providing a structural fingerprint. This guide will dissect these fingerprints based on established chemical principles.

Foundational Principles of Electron Ionization Mass Spectrometry

The journey of an analyte within an EI-mass spectrometer is a controlled sequence of events designed to generate and separate charged fragments. The process provides deep structural insights by deconstructing the molecule.

EI_MS_Workflow Inlet Sample Introduction (GC or Direct Probe) IonSource Ion Source (70 eV) Ionization & Fragmentation Inlet->IonSource Vaporized Analyte MassAnalyzer Mass Analyzer (e.g., Quadrupole) Separation by m/z IonSource->MassAnalyzer Ion Beam Detector Detector (Electron Multiplier) MassAnalyzer->Detector Separated Ions Output Mass Spectrum (Abundance vs. m/z) Detector->Output Signal

Caption: High-level workflow of an Electron Ionization Mass Spectrometer.

Upon entering the ion source, the vaporized 1-Biphenyl-4-yl-propan-2-one molecule is bombarded by high-energy electrons. This interaction ejects an electron from the molecule, typically a non-bonding electron from the carbonyl oxygen or a π-electron from the aromatic system, to form a high-energy radical cation known as the molecular ion (M⁺•). This molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions to yield smaller, more stable ions.

Decoding the Fragmentation Cascade

The structure of 1-Biphenyl-4-yl-propan-2-one dictates several predictable fragmentation pathways. The stability of the resulting carbocations and neutral radicals is the primary driving force for these cleavages.

The Molecular Ion (M⁺•)

The molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) of 210. Due to the stabilizing effect of the biphenyl aromatic system, this peak should be clearly visible in the spectrum, allowing for the determination of the compound's nominal molecular mass.

Primary Fragmentation: Alpha (α)-Cleavage

α-cleavage is the most characteristic fragmentation mechanism for ketones.[2][3] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[4] This process is highly favorable as it results in the formation of a resonance-stabilized acylium ion. For 1-Biphenyl-4-yl-propan-2-one, two distinct α-cleavage pathways are possible.

Alpha_Cleavage cluster_A Pathway A cluster_B Pathway B Parent 1-Biphenyl-4-yl-propan-2-one (M⁺•) m/z = 210 Acylium43 [CH₃CO]⁺ Acylium Ion m/z = 43 Parent:f0->Acylium43 - •C₁₃H₁₁ (167 u) Acylium195 [Biphenyl-CH₂CO]⁺ Biphenylacetylium Ion m/z = 195 Parent:f0->Acylium195 - •CH₃ (15 u) Radical167 Biphenylmethyl Radical (Neutral Loss) Radical15 Methyl Radical (Neutral Loss)

Caption: Competing α-cleavage pathways for 1-Biphenyl-4-yl-propan-2-one.

  • Pathway A (Loss of Biphenylmethyl Radical): Cleavage of the bond between the carbonyl carbon and the methylene bridge results in the formation of the highly stable acetyl cation ([CH₃CO]⁺, m/z 43 ) and a biphenylmethyl radical. The m/z 43 fragment is a hallmark of methyl ketones and is often the most intense signal (the base peak) in the spectrum due to its stability.[3][4]

  • Pathway B (Loss of Methyl Radical): The alternative cleavage involves the loss of a methyl radical to form the biphenylacetylium ion ([C₆H₅C₆H₄CH₂CO]⁺, m/z 195 ). While the methyl radical is less stable than the biphenylmethyl radical, the resulting acylium ion is still well-stabilized, and this peak is expected to be prominent in the spectrum.

Benzylic Cleavage and Biphenyl Fragments

The bond between the biphenyl ring system and the propanone side chain is a benzylic position. Cleavage at this site is highly favorable due to the formation of the resonance-stabilized biphenylmethyl (or substituted benzyl) cation.

  • Formation of Biphenylmethyl Cation: Cleavage of the C-C bond between the methylene group and the carbonyl carbon can lead to the formation of the biphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z 167 . This is a classic benzylic cleavage, resulting in a very stable carbocation. This peak is anticipated to be of significant intensity.

  • Biphenyl Moiety Fragments: The biphenyl group itself is very stable, leading to a characteristic cluster of ions in the mass spectrum.[5] The biphenyl cation radical ([C₁₂H₁₀]⁺• ) may be observed at m/z 154 . Subsequent loss of one or two hydrogen atoms gives rise to prominent peaks at m/z 153 and m/z 152 , which are diagnostic for the biphenyl substructure.[6]

The McLafferty Rearrangement: A Possibility?

The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds containing an accessible gamma (γ) hydrogen.[7][8] This intramolecular hydrogen transfer proceeds through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[9]

In 1-Biphenyl-4-yl-propan-2-one, the γ-hydrogens are located on the aromatic ring of the biphenyl group. While sterically possible, abstracting an aromatic proton is energetically less favorable than abstracting an aliphatic one. This rearrangement would result in the formation of an enol radical cation of acetone at m/z 58 and the neutral loss of a highly unstable benzyne-type species. Therefore, while mechanistically plausible, the McLafferty rearrangement is expected to be a very minor pathway and the peak at m/z 58, if present at all, will likely be of low abundance.[10]

Summary of Predicted Fragmentation Data

The key diagnostic ions expected in the EI mass spectrum of 1-Biphenyl-4-yl-propan-2-one are summarized below.

m/zProposed Ion StructureFragmentation PathwayExpected Relative Abundance
210[C₁₅H₁₄O]⁺•Molecular IonModerate
195[C₁₄H₁₁O]⁺α-Cleavage (Loss of •CH₃)Strong
167[C₁₃H₁₁]⁺Benzylic CleavageStrong
154[C₁₂H₁₀]⁺•Biphenyl MoietyModerate
153[C₁₂H₉]⁺Biphenyl Moiety (Loss of H•)Strong
152[C₁₂H₈]⁺•Biphenyl Moiety (Loss of H₂)Strong
43[C₂H₃O]⁺α-Cleavage (Loss of •C₁₃H₁₁)Very Strong (Likely Base Peak)

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) protocol is recommended. This approach ensures sample purity and provides high-quality, reproducible spectra.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Single Quadrupole or Ion Trap).

Methodology:

  • Sample Preparation: Prepare a 100-1000 µg/mL solution of 1-Biphenyl-4-yl-propan-2-one in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 280 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 20 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 450

    • Solvent Delay: Set appropriately to avoid the solvent front (e.g., 3 minutes).

  • Data Analysis: Acquire the mass spectrum for the chromatographic peak corresponding to the analyte. Identify the molecular ion and major fragment ions, comparing their m/z values and relative abundances to the predicted data.

Conclusion

The in-silico fragmentation analysis of 1-Biphenyl-4-yl-propan-2-one reveals a predictable and structurally informative pattern under Electron Ionization conditions. The spectrum is expected to be dominated by ions resulting from highly favorable α-cleavage (m/z 43, m/z 195) and benzylic cleavage (m/z 167). The presence of the acetyl cation at m/z 43 as the probable base peak is a strong indicator of the terminal methyl ketone structure. Furthermore, the characteristic cluster of ions at m/z 152-154 serves as a definitive fingerprint for the biphenyl moiety. This detailed understanding of the fragmentation pathways provides a robust framework for the confident identification and structural confirmation of this compound and its analogues in various scientific applications.

References

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Discovery and history of 1-Biphenyl-4-yl-propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Biphenyl-4-yl-propan-2-one: Synthesis, Characterization, and Historical Context

Abstract

This technical guide provides a comprehensive overview of 1-Biphenyl-4-yl-propan-2-one, a biphenyl derivative of interest in chemical synthesis and potential pharmaceutical applications. The document details the compound's chemical identity, offers a plausible synthetic route based on established organic chemistry principles, and provides a framework for its characterization. While a definitive historical record of its discovery is not prominent in scientific literature, this guide places the compound within the broader context of the development of biphenyl-containing molecules in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The historical trajectory of drug discovery, from natural product extracts to the rise of synthetic pharmaceutical chemistry, has seen the recurrent use of aromatic systems to modulate biological activity.[1][2][3] The rigid yet conformationally flexible nature of the biphenyl backbone allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. This has led to the development of numerous successful drugs incorporating this scaffold. Although specific historical details on the initial synthesis of 1-Biphenyl-4-yl-propan-2-one are scarce, its structural components suggest a lineage connected to the exploration of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents where a lipophilic aromatic group is beneficial.

Physicochemical Properties and Identification

A clear identification of 1-Biphenyl-4-yl-propan-2-one is fundamental for any scientific investigation. The key identifiers and computed properties are summarized below.

PropertyValueSource
CAS Number 5333-01-7[4][5][6]
Molecular Formula C₁₅H₁₄O[4]
Molecular Weight 210.27 g/mol [4][6]
IUPAC Name 1-([1,1'-Biphenyl]-4-yl)propan-2-one[6]
SMILES CC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2[6]

Note: The table presents data for 1-Biphenyl-4-yl-propan-2-one. Closely related isomers such as 1-(biphenyl-4-yl)propan-1-one (CAS 37940-57-1) and 1-(biphenyl-4-yl)-2-methylpropan-1-one (CAS 6976-20-1) exist and should not be confused.[7][8]

Retrosynthetic Analysis and Proposed Synthesis

Retrosynthesis

A retrosynthetic analysis of the target molecule suggests a disconnection at the C-C bond between the aromatic ring and the propanone side chain. This leads back to a biphenyl-containing starting material and a suitable three-carbon synthon.

G target 1-Biphenyl-4-yl-propan-2-one disconnection C-C Bond Disconnection target->disconnection intermediates Biphenyl Starting Material + C3 Synthon disconnection->intermediates Retrosynthesis G cluster_0 Step 1: Acylation cluster_1 Step 2: Isomerization/Rearrangement (Hypothetical) biphenyl Biphenyl intermediate_ketone 1-(Biphenyl-4-yl)propan-1-one biphenyl->intermediate_ketone AlCl₃ propionyl_chloride Propionyl Chloride propionyl_chloride->intermediate_ketone target 1-Biphenyl-4-yl-propan-2-one intermediate_ketone->target e.g., Willgerodt-Kindler or alternative route

Sources

Navigating the Safety and Handling of 1-Biphenyl-4-yl-propan-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Niche Research Chemical

1-Biphenyl-4-yl-propan-2-one, also known as 4-phenylphenylacetone (CAS 5333-01-7), is a biphenyl derivative with potential applications as an intermediate in organic synthesis and drug discovery.[1][2] Unlike its more extensively documented isomer, 1-(biphenyl-4-yl)propan-1-one, comprehensive public safety and toxicological data for 1-biphenyl-4-yl-propan-2-one are scarce. This guide synthesizes available information, draws logical inferences from structurally related compounds, and provides a framework for its safe handling in a research environment. It must be emphasized that this compound is intended for research use only and is not for diagnostic or therapeutic applications.[1]

Chemical Identity and Physicochemical Properties

A clear distinction must be made between 1-biphenyl-4-yl-propan-2-one and its isomer, 1-(biphenyl-4-yl)propan-1-one. The positioning of the carbonyl group significantly influences the molecule's chemical reactivity and potentially its toxicological profile.

Chemical_Structures cluster_0 1-Biphenyl-4-yl-propan-2-one (CAS: 5333-01-7) cluster_1 1-(Biphenyl-4-yl)propan-1-one (CAS: 37940-57-1) node1 node1 node2 node2

Caption: Chemical structures of 1-Biphenyl-4-yl-propan-2-one and its isomer.

Table 1: Physicochemical Properties of 1-Biphenyl-4-yl-propan-2-one

PropertyValueSource
CAS Number 5333-01-7Santa Cruz Biotechnology[1]
Molecular Formula C₁₅H₁₄OSanta Cruz Biotechnology[1]
Molecular Weight 210.27 g/mol Santa Cruz Biotechnology[1]
IUPAC Name 1-(biphenyl-4-yl)propan-2-oneLGC Standards[2]
SMILES CC(=O)Cc1ccc(cc1)c2ccccc2LGC Standards[2]
InChI InChI=1S/C15H14O/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3LGC Standards[2]

Hazard Assessment: An Analysis Based on an Isomeric Analogue

Due to the absence of a dedicated Material Safety Data Sheet (MSDS) for 1-biphenyl-4-yl-propan-2-one, a hazard assessment of its structural isomer, 1-(biphenyl-4-yl)propan-1-one (CAS 37940-57-1), can provide valuable, albeit cautionary, insights into its potential risks.

The Globally Harmonized System (GHS) classification for 1-(biphenyl-4-yl)propan-1-one indicates the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[3]

Table 2: GHS Hazard Information for 1-(Biphenyl-4-yl)propan-1-one (Isomer)

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects
Source: PubChem[3]

Based on this, it is prudent to assume that 1-biphenyl-4-yl-propan-2-one may also be harmful if ingested and pose a risk to the aquatic environment. General hazards associated with biphenyl compounds include skin, eye, and respiratory irritation.[4][5] Acute exposure to high levels of biphenyl has been linked to toxic effects on the liver, kidneys, and nervous system.[6]

Core Safety Directives and Handling Protocols

A multi-layered approach to safety is essential when handling chemicals with incomplete toxicological data. The following protocols are based on standard best practices for handling research chemicals of unknown toxicity.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.

PPE_Workflow Start Entering Lab Area LabCoat Don Lab Coat (fully buttoned) Start->LabCoat Goggles Wear Safety Goggles (ANSI Z87.1 rated) LabCoat->Goggles Gloves Wear Nitrile Gloves (check for tears) Goggles->Gloves FumeHood Work in a Certified Chemical Fume Hood Gloves->FumeHood End Safe Handling Environment FumeHood->End

Caption: Mandatory Personal Protective Equipment (PPE) workflow.

Step-by-Step Handling Protocol:

  • Engineering Controls: All manipulations of 1-biphenyl-4-yl-propan-2-one, including weighing and dilutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles are mandatory.[4]

    • Hand Protection: Wear nitrile gloves. Inspect for any damage before use and change them frequently, especially after direct contact with the substance.[9]

    • Body Protection: A lab coat must be worn at all times.[8]

  • Hygiene Practices:

    • Avoid all direct contact with the skin, eyes, and clothing.[5][7]

    • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8]

    • Do not eat, drink, or smoke in the laboratory.[8]

  • Spill & Waste Management:

    • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[9] Ensure the area is well-ventilated.

    • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[3]

First Aid Measures

In the event of exposure, immediate and appropriate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[4][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[7]

Storage and Stability

Proper storage is vital to maintain the integrity of the compound and ensure laboratory safety.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[8]

Potential Applications in a Research Context

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science.[10] They are recognized as privileged structures in drug design, with applications as inhibitors for various biological targets. For instance, some biphenyl derivatives have been investigated as PD-1/PD-L1 inhibitors for cancer immunotherapy, showcasing their potential for high tumor penetration and favorable pharmacokinetic properties.[6] Given its structure, 1-biphenyl-4-yl-propan-2-one could serve as a key intermediate in the synthesis of more complex molecules for biological screening or as a building block in the development of novel materials.

Conclusion

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Foreword: The Foundational Role of Purity in Scientific Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity Standards of 1-Biphenyl-4-yl-propan-2-one for Research Applications

The Compound in Focus: 1-Biphenyl-4-yl-propan-2-one

1-Biphenyl-4-yl-propan-2-one is an aromatic ketone, a derivative of phenyl-2-propanone (P2P). Its structure, featuring a biphenyl moiety, imparts specific physicochemical properties that make it a valuable building block in organic synthesis. The presence of the biphenyl group can influence pharmacokinetic and pharmacodynamic properties in downstream drug candidates, making the precise control of its purity paramount.

Chemical Structure:

  • IUPAC Name: 1-([1,1'-biphenyl]-4-yl)propan-2-one

  • Molecular Formula: C₁₅H₁₄O

  • Molecular Weight: 210.27 g/mol

The critical nature of this compound as a potential pharmaceutical intermediate means its purity profile must be scrutinized with the same rigor as an active pharmaceutical ingredient (API).[3]

Defining "Research Grade": A Multi-Tiered Approach to Purity

The term "research grade" lacks a universal, standardized definition. It is a fit-for-purpose designation. For early-stage discovery, a purity of ≥95% may suffice for initial screening, a standard accepted by publications like the Journal of Medicinal Chemistry.[4] However, as research progresses to lead optimization or preclinical studies, the required purity level escalates. Impurities can introduce variability, making it difficult to establish reliable structure-activity relationships (SAR).

To provide clarity, we propose the following tiered purity standards for 1-Biphenyl-4-yl-propan-2-one:

Purity Tier Assay (% Purity) Individual Impurity Threshold Total Impurities Recommended Application
Discovery Grade ≥ 95.0%≤ 0.5%≤ 5.0%High-throughput screening, initial synthetic route scouting.
Development Grade ≥ 98.0%≤ 0.2%≤ 2.0%Lead optimization, in-vitro biological assays, SAR studies.
Preclinical Grade ≥ 99.5%≤ 0.1% (Identified)≤ 0.5%In-vivo studies, toxicology, formulation development.

These thresholds are informed by the principles outlined in the International Council for Harmonisation (ICH) guidelines, which set standards for reporting, identifying, and qualifying impurities in new drug substances.[5][6][7]

The Analytical Gauntlet: A Self-Validating System for Purity Verification

A single analytical technique is insufficient to fully characterize a compound. A multi-pronged, orthogonal approach is required to build a complete and trustworthy purity profile. Each method validates the others, creating a self-reinforcing system of analysis.

Purity_Assessment_Workflow cluster_0 Batch Reception cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Final Evaluation Batch New Batch of 1-Biphenyl-4-yl-propan-2-one HPLC HPLC-UV (Purity Assay & Impurity Profile) Batch->HPLC GCMS GC-MS (Volatile Impurities & ID) Batch->GCMS NMR NMR (¹H, ¹³C) (Identity Confirmation) Batch->NMR Data Compile Data: - Assay - Impurity Profile - Identity HPLC->Data GCMS->Data HRMS High-Res MS (Elemental Composition) NMR->HRMS If needed NMR->Data HRMS->Data Decision Release or Reject Batch? Data->Decision Impurity_Identification Impurity Unknown Peak Detected (>0.10% in HPLC) CheckDB Check In-house Impurity Database Impurity->CheckDB LCMS Perform LC-MS Analysis CheckDB->LCMS No Match FinalID Impurity Identified CheckDB->FinalID Match Found Propose Propose Structure (based on MS fragmentation and synthetic route) LCMS->Propose Isolate Isolate Impurity (Prep-HPLC) Propose->Isolate If > Qualification Threshold UnID Unidentified Impurity (Report by RT and Mass) Propose->UnID If < Qualification Threshold NMR_ID Characterize by NMR Isolate->NMR_ID NMR_ID->FinalID

Sources

Methodological & Application

Synthesis of 1-Biphenyl-4-yl-propan-2-one from Biphenyl: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Biphenyl-4-yl-propan-2-one is a valuable chemical intermediate, notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenbufen.[1] Its biphenyl scaffold and ketone functionality make it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive guide for the synthesis of 1-Biphenyl-4-yl-propan-2-one, commencing from the readily available starting material, biphenyl. We will delve into a robust and efficient multi-step synthetic pathway, elucidating the mechanistic underpinnings of each transformation and providing detailed, field-tested protocols for execution in a research setting.

Strategic Overview of the Synthetic Pathway

The chosen synthetic route is a four-step sequence designed for efficiency and scalability, leveraging well-established and reliable chemical transformations. The overall strategy involves the initial functionalization of the biphenyl core via Friedel-Crafts acylation, followed by a one-carbon homologation of the resulting acetophenone derivative to achieve the desired propan-2-one structure.

The logical flow of the synthesis is as follows:

  • Step 1: Friedel-Crafts Acylation - Introduction of an acetyl group onto the biphenyl backbone to yield 4-acetylbiphenyl.

  • Step 2: Willgerodt-Kindler Reaction - Conversion of the acetyl group of 4-acetylbiphenyl into a phenylacetic acid derivative.

  • Step 3: Acyl Chloride Formation - Activation of the carboxylic acid to the corresponding acyl chloride.

  • Step 4: Ketone Formation via Organocadmium Reagent - Reaction of the acyl chloride with dimethylcadmium to furnish the target ketone, 1-biphenyl-4-yl-propan-2-one.

Synthetic_Pathway Biphenyl Biphenyl Acetylbiphenyl 4-Acetylbiphenyl Biphenyl->Acetylbiphenyl Step 1: Friedel-Crafts Acylation Biphenylacetic_acid 4-Biphenylacetic Acid Acetylbiphenyl->Biphenylacetic_acid Step 2: Willgerodt-Kindler Reaction Biphenylacetyl_chloride 4-Biphenylacetyl Chloride Biphenylacetic_acid->Biphenylacetyl_chloride Step 3: Acyl Chloride Formation Target 1-Biphenyl-4-yl-propan-2-one Biphenylacetyl_chloride->Target Step 4: Ketone Formation

Figure 1: Overall synthetic scheme for the preparation of 1-Biphenyl-4-yl-propan-2-one from biphenyl.

Part 1: Synthesis of 4-Acetylbiphenyl (Intermediate I)

Principle and Mechanistic Insight

The initial step employs the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction, to introduce an acetyl group onto the biphenyl ring.[2] The reaction between biphenyl and acetyl chloride is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the carbonyl oxygen of acetyl chloride, rendering the acetyl carbon highly electrophilic and susceptible to attack by the electron-rich biphenyl ring. The substitution occurs predominantly at the para-position of one of the phenyl rings due to steric hindrance at the ortho-positions and the directing effect of the phenyl substituent.

Friedel_Crafts_Acylation cluster_0 Mechanism of Friedel-Crafts Acylation Biphenyl Biphenyl Intermediate_I 4-Acetylbiphenyl Biphenyl->Intermediate_I + Acylium Ion - H⁺ Acetyl_chloride Acetyl Chloride Acylium_ion Acylium Ion (Electrophile) Acetyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃

Figure 2: Simplified mechanism of the Friedel-Crafts acylation of biphenyl.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Quantity
BiphenylC₁₂H₁₀154.2115.4 g (0.1 mol)
Acetyl chlorideC₂H₃ClO78.508.6 mL (0.12 mol)
Anhydrous Aluminum ChlorideAlCl₃133.3416.0 g (0.12 mol)
Dichloromethane (DCM)CH₂Cl₂84.93200 mL
5% Hydrochloric AcidHCl36.46100 mL
Saturated Sodium BicarbonateNaHCO₃84.0150 mL
BrineNaCl (aq)-50 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
HexaneC₆H₁₄86.18For recrystallization

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add biphenyl (15.4 g, 0.1 mol) and dichloromethane (150 mL).

  • Cool the stirred solution to 0-5 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (16.0 g, 0.12 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add acetyl chloride (8.6 mL, 0.12 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 0-5 °C.[3]

  • After the addition, allow the reaction mixture to stir at 0-5 °C for 2-4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate mobile phase).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and 5% hydrochloric acid (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 5% hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from hot hexane to afford 4-acetylbiphenyl as a white to off-white crystalline solid.

Expected Yield: ~80-90%

Characterization Data for 4-Acetylbiphenyl:

PropertyValue
Molecular FormulaC₁₄H₁₂O
Molecular Weight196.24 g/mol [4]
Melting Point120-122 °C
AppearanceWhite to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz)δ 8.03 (d, J=8.4 Hz, 2H), 7.67 (d, J=8.4 Hz, 2H), 7.62 (d, J=7.2 Hz, 2H), 7.47 (t, J=7.6 Hz, 2H), 7.40 (t, J=7.4 Hz, 1H), 2.65 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 197.8, 145.8, 139.9, 135.9, 128.9, 128.8, 128.2, 127.3, 127.2, 26.7

Part 2: Synthesis of 4-Biphenylacetic Acid (Intermediate II)

Principle and Mechanistic Insight

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding terminal amides or carboxylic acids.[5] In this step, 4-acetylbiphenyl is treated with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate.[1] The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal carbon of the alkyl chain. The resulting thiomorpholide is then hydrolyzed in a subsequent step to yield the desired carboxylic acid, 4-biphenylacetic acid.

Willgerodt_Kindler cluster_1 Willgerodt-Kindler Reaction and Hydrolysis Acetylbiphenyl 4-Acetylbiphenyl Thiomorpholide 4-Biphenylacetylthiomorpholide Acetylbiphenyl->Thiomorpholide S₈, Morpholine, Heat Biphenylacetic_acid 4-Biphenylacetic Acid Thiomorpholide->Biphenylacetic_acid H₃O⁺, Heat

Figure 3: Transformation of 4-acetylbiphenyl to 4-biphenylacetic acid.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Quantity
4-AcetylbiphenylC₁₄H₁₂O196.2419.6 g (0.1 mol)
SulfurS32.076.4 g (0.2 mol)
MorpholineC₄H₉NO87.1226.1 mL (0.3 mol)
DioxaneC₄H₈O₂88.11100 mL
Concentrated HClHCl36.46As needed
Ethyl AcetateC₄H₈O₂88.11For extraction

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-acetylbiphenyl (19.6 g, 0.1 mol), sulfur (6.4 g, 0.2 mol), and morpholine (26.1 mL, 0.3 mol) in dioxane (100 mL).

  • Heat the mixture to reflux and maintain for 12-16 hours. The reaction mixture will turn dark.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-biphenylacetylthiomorpholide.

  • To the crude thioamide, add a mixture of glacial acetic acid (100 mL) and concentrated hydrochloric acid (50 mL).

  • Heat the mixture to reflux for 6-8 hours to effect hydrolysis.

  • Cool the reaction mixture and pour it into ice water (300 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude 4-biphenylacetic acid from ethanol/water to obtain a pure product.

Expected Yield: ~60-70% over two steps.

Part 3: Synthesis of 4-Biphenylacetyl Chloride (Intermediate III)

Principle and Mechanistic Insight

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and crucial step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the concomitant release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Quantity
4-Biphenylacetic AcidC₁₄H₁₂O₂212.2421.2 g (0.1 mol)
Thionyl ChlorideSOCl₂118.9711 mL (0.15 mol)
TolueneC₇H₈92.14100 mL
Dimethylformamide (DMF)C₃H₇NO73.092-3 drops (catalyst)

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap, suspend 4-biphenylacetic acid (21.2 g, 0.1 mol) in toluene (100 mL).

  • Add a catalytic amount of dimethylformamide (2-3 drops).

  • Add thionyl chloride (11 mL, 0.15 mol) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours. The solid will dissolve as the reaction progresses.

  • After the reaction is complete (evolution of HCl and SO₂ ceases), cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude 4-biphenylacetyl chloride is a solid or oil and is typically used in the next step without further purification.

Part 4: Synthesis of 1-Biphenyl-4-yl-propan-2-one (Target Compound)

Principle and Mechanistic Insight

The final step involves the formation of the ketone from the acyl chloride. Organocadmium reagents, such as dimethylcadmium, are particularly well-suited for this transformation as they are less reactive than Grignard or organolithium reagents and typically do not react further with the ketone product.[6][7][8] The reaction proceeds via a nucleophilic acyl substitution, where the methyl group from dimethylcadmium attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Quantity
4-Biphenylacetyl ChlorideC₁₄H₁₁ClO230.69~0.1 mol (from previous step)
Methylmagnesium Bromide (3.0 M in ether)CH₃MgBr119.2337 mL (0.11 mol)
Anhydrous Cadmium ChlorideCdCl₂183.3210.1 g (0.055 mol)
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mL
Saturated Ammonium ChlorideNH₄Cl (aq)-100 mL

Procedure:

Preparation of Dimethylcadmium:

  • In a dry 500 mL three-necked flask under an inert atmosphere (nitrogen or argon), place anhydrous cadmium chloride (10.1 g, 0.055 mol) and anhydrous diethyl ether (100 mL).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (37 mL of a 3.0 M solution in ether, 0.11 mol) via a syringe.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of dimethylcadmium is complete.

Reaction with Acyl Chloride:

  • Cool the freshly prepared dimethylcadmium solution back to 0 °C.

  • Dissolve the crude 4-biphenylacetyl chloride from the previous step in anhydrous diethyl ether (100 mL) and add it dropwise to the dimethylcadmium solution.

  • After the addition, stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution (100 mL).

  • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 1-biphenyl-4-yl-propan-2-one as a solid.

Expected Yield: ~70-80% from the acid chloride.

Characterization Data for 1-Biphenyl-4-yl-propan-2-one:

PropertyValue
Molecular FormulaC₁₅H₁₄O
Molecular Weight210.27 g/mol
Melting Point88-90 °C
AppearanceWhite to pale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ 7.58-7.52 (m, 4H), 7.44 (t, J=7.6 Hz, 2H), 7.34 (t, J=7.4 Hz, 1H), 3.73 (s, 2H), 2.22 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 206.5, 140.8, 139.8, 133.5, 129.5, 128.8, 127.4, 127.2, 127.1, 50.1, 29.3
IR (KBr, cm⁻¹)1715 (C=O), 1605, 1488, 1410, 1360, 1175, 840

Safety Precautions

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Willgerodt-Kindler Reaction: This reaction involves heating sulfur and morpholine, which can release noxious fumes. Conduct the reaction in a well-ventilated fume hood.

  • Acyl Chloride Formation: Thionyl chloride is highly corrosive and reacts with moisture to release HCl and SO₂ gases. Handle with extreme care in a fume hood.

  • Organocadmium Reagents: Cadmium compounds are toxic and carcinogenic. Dimethylcadmium is pyrophoric. All manipulations involving cadmium chloride and organocadmium reagents must be performed in a fume hood under an inert atmosphere. Use appropriate engineering controls and PPE.

Conclusion

This application note details a reliable and well-documented synthetic route for the preparation of 1-biphenyl-4-yl-propan-2-one from biphenyl. By following the outlined protocols and adhering to the safety precautions, researchers can efficiently synthesize this important intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and characterization data serve to enhance the understanding and reproducibility of the described chemical transformations.

References

  • PubChem. (n.d.). 4-Acetylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432457A - Synthetic method of biphenylacetic acid.
  • PrepChem. (n.d.). Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved from [Link]

  • MDPI. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Retrieved from [Link]

  • Brainly.in. (2015). reaction between acetyl chloride and dimethyl cadmium. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Allen. (n.d.). Write reaction between acetyl chloride and dimethyl cadmium. Retrieved from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Retrieved from [Link]

  • Filo. (2024). Cd (Ethanoyl chloride) (Dimethyl cadmium) 2CH3 - ​ - −CO−CH3. Retrieved from [Link]

Sources

Application Note: High-Yield Synthesis of 1-(Biphenyl-4-yl)propan-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(biphenyl-4-yl)propan-1-one, a valuable ketone intermediate in pharmaceutical and materials science research. The described method utilizes a classic Friedel-Crafts acylation of biphenyl with propanoyl chloride, catalyzed by anhydrous aluminum chloride. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed walkthrough of the reaction mechanism, experimental setup, safety protocols, and troubleshooting. Emphasis is placed on the causality behind procedural steps to ensure reproducibility and high yield of the target para-isomer.

Introduction and Scientific Context

Biphenyl derivatives are foundational scaffolds in organic chemistry, recognized for their presence in numerous biologically active compounds and advanced materials.[1][2] Specifically, aryl ketones derived from biphenyl are key precursors for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), fungicides, and specialized polymers. The Friedel-Crafts acylation is a powerful and direct method for forming carbon-carbon bonds on aromatic rings, enabling the synthesis of these important ketones.[2][3]

This protocol details the propanoylation of biphenyl. It is important to clarify the nomenclature: the user request specified "1-Biphenyl-4-yl-propan-2-one," which implies an alkylation product. However, a Friedel-Crafts acylation with a propanoyl source correctly yields 1-(biphenyl-4-yl)propan-1-one . This document will proceed with the protocol for this acylation product, which is the direct and intended outcome of the requested reaction class.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the phenyl substituent of the biphenyl ring acts as a moderate activating group and directs the incoming acyl group predominantly to the para position (C4) due to steric hindrance at the ortho positions.

Overall Reaction: Biphenyl + Propanoyl Chloride --(AlCl₃, DCM)--> 1-(Biphenyl-4-yl)propan-1-one

Mechanism and Regioselectivity

The Friedel-Crafts acylation begins with the activation of the acyl chloride by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][4]

  • Formation of the Acylium Ion: The lone pair on the chlorine atom of propanoyl chloride attacks the electron-deficient aluminum atom of AlCl₃. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the potent electrophile in the reaction.[4][5]

  • Electrophilic Attack: The π-electron system of the biphenyl ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the 4-position (para) of one of the phenyl rings. The phenyl substituent is an ortho, para-director, but the steric bulk of the acylium ion and the phenyl group itself strongly disfavors attack at the ortho positions.

  • Sigma Complex Formation: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, collapsing the sigma complex and restoring the aromaticity of the ring.[6]

  • Product Complexation: The ketone product, being a Lewis base, immediately complexes with the AlCl₃ catalyst. This is a crucial feature of acylation reactions; it deactivates the product, preventing further acylation, and necessitates the use of a stoichiometric amount of the catalyst.[3] An aqueous workup is required to hydrolyze this complex and liberate the final product.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization AcylCl Propanoyl Chloride Acylium Acylium Ion [CH₃CH₂CO]⁺[AlCl₄]⁻ AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Biphenyl Biphenyl Acylium->Biphenyl Electrophile Sigma Sigma Complex (Arenium Ion) Biphenyl->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product 1-(Biphenyl-4-yl)propan-1-one Product_Complex->Final_Product Aqueous Workup (H₃O⁺)

Caption: Mechanism of Friedel-Crafts Acylation on Biphenyl.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
BiphenylC₁₂H₁₀154.2110.0 g0.0648Substrate
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.349.5 g0.0712Catalyst (1.1 eq), handle in a glovebox or dry atmosphere
Propanoyl ChlorideC₃H₅ClO92.526.6 mL0.0712Acylating Agent (1.1 eq), d=1.06 g/mL, corrosive
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous, reaction solvent
Hydrochloric Acid (HCl)HCl36.46~50 mL-6 M aqueous solution for workup
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL-Aqueous solution for neutralization
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent
Ethanol (95%)C₂H₅OH46.07~80 mL-Recrystallization solvent
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Addition funnel (125 mL)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Safety Precautions
  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas.[7][8] It must be handled in an inert, dry atmosphere (e.g., fume hood with dry apparatus, glovebox).[9] Wear a lab coat, safety goggles, and appropriate gloves.[8]

  • Propanoyl Chloride: Corrosive, lachrymatory, and reacts with moisture. Handle exclusively in a chemical fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Reaction Quenching: The workup step is highly exothermic and releases large volumes of HCl gas. Pouring the reaction mixture onto ice must be done slowly and cautiously in a fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • Fit the flask with a reflux condenser (topped with a drying tube) and an addition funnel. Seal the third neck with a septum.

    • Maintain a positive pressure of inert gas throughout the setup.

  • Reagent Charging:

    • In the fume hood, suspend biphenyl (10.0 g, 0.0648 mol) in 50 mL of anhydrous DCM in the reaction flask.

    • Working quickly to minimize exposure to air, add anhydrous aluminum chloride (9.5 g, 0.0712 mol, 1.1 eq) to the stirring suspension. The mixture will typically turn yellow or orange.

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Acylating Agent:

    • In the addition funnel, prepare a solution of propanoyl chloride (6.6 mL, 0.0712 mol, 1.1 eq) in 20 mL of anhydrous DCM.

    • Add the propanoyl chloride solution dropwise to the stirring biphenyl suspension over 30-45 minutes. Maintain the temperature at 0 °C during the addition to control the initial exothermic reaction.

    • Vigorous bubbling (HCl evolution) will be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate) until the biphenyl starting material is consumed.

  • Work-up and Quenching:

    • Prepare a large beaker (1 L) containing approximately 100 g of crushed ice and 20 mL of 6 M HCl.

    • CAUTION: In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This will hydrolyze the aluminum chloride complex and is highly exothermic, producing significant HCl gas.

    • Transfer the quenched mixture to a 500 mL separatory funnel. Add an additional 30 mL of DCM to the reaction flask to rinse any remaining residue and add this to the separatory funnel.

    • Shake the funnel, venting frequently. Separate the layers and collect the organic (bottom, DCM) layer.

    • Wash the organic layer sequentially with 50 mL of 2 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) using a rotary evaporator.

  • Purification and Characterization:

    • The crude product will be an off-white or pale yellow solid.

    • Purify the solid by recrystallization from hot 95% ethanol (~80 mL). Dissolve the crude product in the minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

    • Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • Expected Yield: 75-85%.

    • Expected Melting Point: 121-123 °C.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The molecular weight is 210.27 g/mol .[10]

Experimental Workflow and Troubleshooting

Caption: Step-by-step workflow for the synthesis of 1-(biphenyl-4-yl)propan-1-one.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time at room temperature. Ensure all reagents are of high purity and anhydrous.
Moisture contamination.Use thoroughly flame-dried glassware and anhydrous grade solvent. Handle AlCl₃ under inert gas.
Loss during workup/recrystallization.Ensure complete extraction into the organic layer. Use a minimal amount of hot solvent for recrystallization and cool thoroughly.
Dark, Tarry Product Reaction temperature too high.Maintain cooling at 0 °C during the addition of propanoyl chloride. Slow down the rate of addition.
Formation of Isomers High reaction temperature.Lower reaction temperatures favor the formation of the para isomer.
No Reaction Inactive catalyst.Use fresh, high-purity anhydrous AlCl₃. Old catalyst may have hydrolyzed.

Conclusion

This application note presents a reliable and high-yield protocol for the Friedel-Crafts acylation of biphenyl to synthesize 1-(biphenyl-4-yl)propan-1-one. By carefully controlling reaction conditions, particularly temperature and moisture, and adhering to the outlined safety procedures, researchers can consistently obtain the desired product in high purity. This foundational method provides a gateway to a wide array of more complex molecules relevant to the pharmaceutical and chemical industries.

References

  • Jain, S., et al. (2017). Biphenyls as important organic intermediates. ResearchGate. Available at: [Link]

  • Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • University of California, Berkeley. (2014). The Friedel-Crafts Reaction. UC Berkeley College of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. Available at: [Link]

  • Chad's Prep. (2021). EAS Reactions (3) - Friedel Crafts Acylation and Friedel Crafts Alkylation. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. organic-chemistry.org. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. NJ.gov. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Phenylpropiophenone. PubChem Compound Database. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. carlroth.com. Available at: [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). ehs.princeton.edu. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Biphenyl (CAS 92-52-4). chemeo.com. Available at: [Link]

  • Lab Alley. (2025). Safety Data Sheet: Aluminum Chloride. laballey.com. Available at: [Link]

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Suzuki coupling reaction for 1-Biphenyl-4-yl-propan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-Biphenyl-4-yl-propan-2-one via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 1-Biphenyl-4-yl-propan-2-one, a valuable synthetic intermediate. The protocol leverages the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] This document details the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, and discusses key parameters for reaction optimization and troubleshooting. The guide is designed to be a self-validating system, enabling researchers to confidently execute, purify, and characterize the target compound.

Introduction: The Power of the Biphenyl Scaffold

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[3] The synthesis of these scaffolds requires reliable and efficient methods for carbon-carbon bond formation. The Nobel Prize-winning Suzuki-Miyaura coupling reaction stands out as a premier choice for this task.[1]

The advantages of the Suzuki coupling are numerous, including its mild reaction conditions, tolerance of a wide array of functional groups, use of relatively inexpensive and environmentally benign organoboron reagents, and the ease of removing its inorganic by-products.[1][4] This makes it an ideal strategy for the synthesis of complex molecules like 1-Biphenyl-4-yl-propan-2-one.

This guide details the palladium-catalyzed coupling of 4-bromophenylpropan-2-one with phenylboronic acid to yield the target biphenyl compound.

Reaction Scheme:

Reaction scheme showing 4-bromophenylpropan-2-one reacting with phenylboronic acid in the presence of a palladium catalyst and a base to form 1-Biphenyl-4-yl-propan-2-one and byproducts.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromophenylpropan-2-one), forming a square planar Pd(II) complex.[5][6]

  • Transmetalation : This crucial step requires activation of the organoboron species by a base.[7][8] The base (e.g., K₂CO₃) reacts with the phenylboronic acid to form a more nucleophilic boronate species. This species then transfers its phenyl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The two organic groups (the biphenyl framework) on the palladium complex are eliminated, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products A Pd(0)L2 Active Catalyst B Oxidative Addition Ar-Pd(II)L2-X A->B  Ar-X C Transmetalation Ar-Pd(II)L2-Ar' B->C  [Ar'-B(OH)3]- (from Ar'B(OH)2 + Base) D Reductive Elimination C->D D->A  Ar-Ar' (Product) Product Product (Ar-Ar') 1-Biphenyl-4-yl-propan-2-one D->Product ArX Aryl Halide (Ar-X) 4-bromophenylpropan-2-one ArX->B ArB Organoboron (Ar'B(OH)2) Phenylboronic Acid ArB->C Base Base (e.g., K2CO3) Base->ArB Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments may be necessary for scaling up or down. It is critical to perform the reaction under an inert atmosphere to prevent oxidation and deactivation of the palladium catalyst.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )Amount (mg)MmolEquivalents
4-Bromophenylpropan-2-oneC₉H₉BrO5340-41-0213.082131.01.0
Phenylboronic acidC₆H₇BO₂98-80-6121.931461.21.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd14221-01-31155.56350.030.03
Potassium Carbonate (anhydrous)K₂CO₃584-08-7138.212762.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂123-91-188.118 mL--
Deionized Water (degassed)H₂O7732-18-518.022 mL--
Ethyl AcetateC₄H₈O₂141-78-688.11As needed--
Brine (saturated NaCl solution)NaCl(aq)7647-14-5-As needed--
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37As needed--

Equipment:

  • 50 mL round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add 4-bromophenylpropan-2-one (213 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is achieved by inserting a needle connected to the gas line and a second needle as an outlet.

  • Solvent Addition: Under a positive pressure of inert gas, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water via syringe.

  • Reaction: Attach a condenser to the flask, ensuring a continued flow of inert gas through the top. Heat the reaction mixture to 90 °C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 20-30% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 15 mL portions of ethyl acetate.[2]

  • Washing: Combine the organic layers and wash them with 20 mL of water, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2][10]

Purification and Characterization

The crude product is typically a yellow or brown oil/solid. Purification via flash column chromatography on silica gel is recommended.

  • Chromatography Conditions:

    • Stationary Phase: Silica gel (230-400 mesh)

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is effective for separating the product from nonpolar impurities and residual starting materials.

  • Characterization:

    • The purified product, 1-Biphenyl-4-yl-propan-2-one (MW: 210.27 g/mol ), should be a white to off-white solid.

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons of the biphenyl system (approx. δ 7.3-7.6 ppm), a singlet for the methylene protons (-CH₂-) adjacent to the ketone and the aromatic ring (approx. δ 3.7-3.8 ppm), and a singlet for the methyl protons (-CH₃) of the ketone (approx. δ 2.2 ppm).

    • ¹³C NMR (CDCl₃, 100 MHz): Expect a signal for the carbonyl carbon (C=O) around δ 206-208 ppm, along with multiple signals in the aromatic region (δ 127-141 ppm), and signals for the methylene and methyl carbons.

    • Mass Spectrometry (EI or ESI): Look for the molecular ion peak [M]+ at m/z = 210.10 or the corresponding [M+H]+ or [M+Na]+ adducts.

Scientific Rationale and Troubleshooting

The success of a Suzuki coupling hinges on the careful selection of its components.[11]

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available Pd(0) source that is effective for a wide range of substrates. For more challenging or sterically hindered substrates, more advanced catalyst systems involving bulky, electron-rich phosphine ligands like SPhos or XPhos, often combined with a Pd(II) precatalyst like Pd(OAc)₂, can offer higher activity and yields.[7][12]

  • Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid.[8] K₂CO₃ is a moderately strong base that is effective in many cases. If the reaction is sluggish, a stronger base like K₃PO₄ or Cs₂CO₃ may improve the rate of transmetalation.[1] Weaker bases may be required if base-sensitive functional groups are present.[7]

  • Solvent System: The combination of an organic solvent (dioxane, THF, toluene) and water is common.[1][5] The organic solvent solubilizes the substrates and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[5] Anhydrous conditions are also possible with specific bases like TMSOK, which can lead to very fast reactions.[5]

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor quality reagents.1. Use fresh catalyst from a reputable supplier.2. Ensure proper degassing of solvents and thorough purging of the reaction vessel.3. Use pure, dry starting materials.
Protodeborylation The boronic acid is hydrolyzed back to an arene instead of coupling. This is a common side reaction.[5]1. Use a slight excess (1.1-1.5 eq.) of the boronic acid.2. Use boronic esters (e.g., pinacol esters) which are more stable.[5]3. Minimize reaction time.
Homocoupling The boronic acid couples with itself (Ar'-Ar') or the aryl halide couples with itself (Ar-Ar).1. Ensure a truly oxygen-free environment.2. Use a different ligand or catalyst system.3. Adjust the reaction temperature.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • Palladium Catalysts: Can be toxic and are heavy metals. Avoid inhalation of dust and skin contact.

    • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Handle with care and avoid exposure.

    • 4-Bromophenylpropan-2-one: Is an irritant. Avoid contact with skin and eyes.

    • Potassium Carbonate: Can cause skin and eye irritation.

  • Reaction Safety: The reaction is heated, so take precautions against thermal burns. It is good practice to understand the thermal decomposition behavior of a reaction mixture before scaling up.[13]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

  • MDPI. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. Retrieved from [Link]

  • Liu, S., et al. (2015). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • Sheng, M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

Sources

Detailed experimental procedure for synthesizing 1-Biphenyl-4-yl-propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 1-Biphenyl-4-yl-propan-2-one, a valuable intermediate in the development of various pharmaceuticals. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

1-Biphenyl-4-yl-propan-2-one is a ketone derivative of biphenyl, a structural motif present in numerous biologically active compounds. Its synthesis is a critical step in the preparation of various target molecules in medicinal chemistry. The procedure detailed herein follows a robust and efficient multi-step pathway, beginning with the readily available starting material, biphenyl. The synthesis involves a Friedel-Crafts acylation, followed by a Willgerodt-Kindler reaction to form a key carboxylic acid intermediate, which is then converted to the desired methyl ketone.

Overall Synthetic Scheme

The synthesis of 1-Biphenyl-4-yl-propan-2-one is achieved through a three-step process as illustrated in the workflow diagram below.

Synthesis_Workflow Biphenyl Biphenyl Step1 Step 1: Friedel-Crafts Acylation Biphenyl->Step1 Intermediate1 1-(Biphenyl-4-yl)ethanone Step1->Intermediate1 Step2 Step 2: Willgerodt-Kindler Reaction Intermediate1->Step2 Intermediate2 4-Biphenylacetic Acid Step2->Intermediate2 Step3 Step 3: Methyl Ketone Formation Intermediate2->Step3 FinalProduct 1-Biphenyl-4-yl-propan-2-one Step3->FinalProduct

Caption: Overall workflow for the synthesis of 1-Biphenyl-4-yl-propan-2-one.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified. Anhydrous solvents should be used where indicated.

ReagentFormulaMolar Mass ( g/mol )Supplier
BiphenylC₁₂H₁₀154.21Sigma-Aldrich
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.34Sigma-Aldrich
Acetyl ChlorideCH₃COCl78.50Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
MorpholineC₄H₉NO87.12Acros Organics
SulfurS32.06Alfa Aesar
Sodium Hydroxide (NaOH)NaOH40.00VWR
EthanolC₂H₅OH46.07Decon Labs
Hydrochloric Acid (HCl)HCl36.46J.T. Baker
4-Biphenylacetic AcidC₁₄H₁₂O₂212.24(Synthesized)
Methyllithium (MeLi) solutionCH₃Li22.98Sigma-Aldrich
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12Fisher Scientific

Experimental Protocols

Step 1: Synthesis of 1-(Biphenyl-4-yl)ethanone (Friedel-Crafts Acylation)

This initial step involves the electrophilic acylation of biphenyl using acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride. The reaction preferentially occurs at the para-position of the biphenyl ring due to steric hindrance at the ortho-positions.

Friedel_Crafts Biphenyl Biphenyl Product 1-(Biphenyl-4-yl)ethanone Biphenyl->Product AcetylChloride Acetyl Chloride Intermediate Acylium Ion Intermediate AcetylChloride->Intermediate + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Intermediate->Product

Caption: Reaction scheme for the Friedel-Crafts acylation of biphenyl.

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add biphenyl (1.0 eq) and anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until all the aluminum salts are dissolved.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford 1-(biphenyl-4-yl)ethanone as a white solid.

Step 2: Synthesis of 4-Biphenylacetic Acid (Willgerodt-Kindler Reaction)

This step transforms the methyl ketone group of 1-(biphenyl-4-yl)ethanone into a carboxylic acid via a thioamide intermediate. The Willgerodt-Kindler reaction is a powerful method for achieving this transformation.

Procedure:

  • In a round-bottom flask, combine 1-(biphenyl-4-yl)ethanone (1.0 eq), sulfur (2.5 eq), and morpholine (4.0 eq).

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 5-8 hours.

  • Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

  • Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.

  • After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The precipitated crude 4-biphenylacetic acid is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 3: Synthesis of 1-Biphenyl-4-yl-propan-2-one

The final step involves the conversion of the carboxylic acid to the target methyl ketone. This is efficiently achieved by reacting the lithium salt of the carboxylic acid with methyllithium.[1][2]

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-biphenylacetic acid (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyllithium solution (2.2 eq) dropwise while maintaining the temperature at 0 °C. The first equivalent of methyllithium deprotonates the carboxylic acid, and the second adds to the carboxylate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 1-Biphenyl-4-yl-propan-2-one.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[3][4]

Characterization of 1-Biphenyl-4-yl-propan-2-one

The identity and purity of the synthesized 1-Biphenyl-4-yl-propan-2-one (CAS: 5333-01-7, Molecular Formula: C₁₅H₁₄O, Molecular Weight: 210.27 g/mol ) should be confirmed by standard analytical techniques.[5]

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the aromatic protons of the biphenyl group (in the range of δ 7.3-7.6 ppm), a singlet for the methylene protons (CH₂) adjacent to the biphenyl ring (around δ 3.7 ppm), and a singlet for the methyl protons (CH₃) of the ketone (around δ 2.2 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for the carbonyl carbon (around δ 207 ppm), the methylene carbon, the methyl carbon, and the aromatic carbons of the biphenyl moiety.

  • Infrared (IR) Spectroscopy (KBr or ATR): A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected in the region of 1710-1720 cm⁻¹. Aromatic C-H stretching and C=C stretching vibrations will also be present.

  • Melting Point: The melting point of the purified solid should be determined and compared with literature values if available.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 210.27).

Troubleshooting and Safety Considerations

  • Anhydrous Conditions: The Friedel-Crafts acylation and the reaction with methyllithium are highly sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Maintaining the recommended temperatures during the Friedel-Crafts acylation and the addition of methyllithium is crucial to minimize side reactions and ensure a good yield.

  • Handling of Reagents: Methyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262–18305. [Link]

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Jorgensen, M. J. (1962). The Action of Methyllithium on Lithium Carboxylates. A New Ketone Synthesis. Organic Reactions, 18, 1-97.
  • Master Organic Chemistry. (2020). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Column Chromatography. Retrieved from [Link]

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The Versatile Role of 1-Biphenyl-4-yl-propan-2-one in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 1-biphenyl-4-yl-propan-2-one as a valuable starting material in drug discovery. We will explore its utility in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically relevant heterocyclic scaffolds. This guide will provide not only the synthetic and analytical protocols but also the scientific rationale behind the experimental designs.

Introduction: The Biphenyl Moiety and the Significance of 1-Biphenyl-4-yl-propan-2-one

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. Its rigid, planar structure allows for specific interactions with biological targets, making it a desirable pharmacophore. 1-Biphenyl-4-yl-propan-2-one, a ketone-containing biphenyl derivative, serves as a versatile and strategic building block for the synthesis of more complex molecules, most notably in the development of NSAIDs.

The presence of the ketone functional group in 1-biphenyl-4-yl-propan-2-one opens up a plethora of synthetic possibilities. It can be readily transformed into a variety of functional groups and serves as a key handle for the construction of various heterocyclic systems. This guide will focus on its prominent role in the synthesis of Fenbufen, a potent NSAID, and explore its potential for the synthesis of other drug-like molecules.

Application I: Synthesis of the Non-Steroidal Anti-Inflammatory Drug (NSAID) Fenbufen

Fenbufen is a well-established NSAID used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1] It functions as a cyclooxygenase (COX) inhibitor, with its anti-inflammatory effects attributed to its active metabolite, 4-biphenylacetic acid.[2][3] 1-Biphenyl-4-yl-propan-2-one is a key precursor in a convergent synthetic route to Fenbufen, primarily through the Willgerodt-Kindler reaction.

The Willgerodt-Kindler Reaction: A Powerful Transformation

The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl alkyl ketones to the corresponding ω-arylalkanoic acid derivatives, typically as amides or thioamides.[4][5] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the desired carboxylic acid.

Diagram 1: Synthesis of Fenbufen Precursor via Willgerodt-Kindler Reaction

G start 1-Biphenyl-4-yl-propan-2-one reagents Sulfur (S8) Morpholine Heat start->reagents intermediate 4-Biphenylthioacetamide derivative reagents->intermediate hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis product 4-Biphenylacetic acid (Active metabolite of Fenbufen) hydrolysis->product

Caption: Willgerodt-Kindler reaction of 1-Biphenyl-4-yl-propan-2-one.

Protocol 1: Synthesis of 4-Biphenylthioacetamide from 1-Biphenyl-4-yl-propan-2-one (General Willgerodt-Kindler Procedure)

This protocol is a general procedure for the Willgerodt-Kindler reaction of aryl ketones and can be adapted for 1-biphenyl-4-yl-propan-2-one.[5][6]

Materials:

  • 1-Biphenyl-4-yl-propan-2-one

  • Sulfur (S₈)

  • Morpholine

  • Toluene (or other high-boiling solvent)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-biphenyl-4-yl-propan-2-one (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-5 equivalents).

    • Rationale: An excess of sulfur and morpholine is used to drive the reaction to completion. Morpholine acts as both a reactant and a solvent.

  • Heating: Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Rationale: The high temperature is necessary to overcome the activation energy of the reaction.

  • Workup: After the reaction is complete (as indicated by TLC, typically several hours), cool the mixture to room temperature.

  • Isolation of Thioamide: Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will precipitate the crude thioamide.

  • Purification: Collect the precipitate by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 4-biphenylthioacetamide derivative.

Protocol 2: Hydrolysis of 4-Biphenylthioacetamide to 4-Biphenylacetic Acid

Materials:

  • 4-Biphenylthioacetamide derivative

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware for reflux and workup

Procedure (Acid Hydrolysis):

  • Reaction Setup: Suspend the 4-biphenylthioacetamide derivative in an aqueous solution of sulfuric acid (e.g., 50% v/v).

  • Heating: Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and pour it onto ice. The carboxylic acid will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to yield pure 4-biphenylacetic acid.

Procedure (Base Hydrolysis):

  • Reaction Setup: Suspend the 4-biphenylthioacetamide derivative in an aqueous or alcoholic solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux for several hours.

  • Workup: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize.

Biological Activity of Fenbufen and its Derivatives

Fenbufen acts as a prodrug, with its primary anti-inflammatory activity stemming from its active metabolite, 4-biphenylacetic acid.[2] This metabolite is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

Table 1: In Vitro COX Inhibition by Fenbufen [7]

EnzymeIC₅₀ (μM)
COX-13.9
COX-28.1

The inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Diagram 2: Mechanism of Action of Fenbufen's Active Metabolite

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs Fenbufen 4-Biphenylacetic Acid (Active Metabolite of Fenbufen) Fenbufen->COX Inhibition

Caption: Inhibition of prostaglandin synthesis by 4-biphenylacetic acid.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibitory Screening Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against COX-1 and COX-2. Specific details may vary based on the commercial kit used.[8][9]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorescent probe that reacts with the product of the COX reaction)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting the enzymes, substrate, and detection reagents to their working concentrations in the assay buffer.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and detection reagent.

    • Control wells (100% activity): Add assay buffer, enzyme, and detection reagent.

    • Test wells: Add assay buffer, enzyme, detection reagent, and the test compound at various concentrations.

    • Reference inhibitor wells: Add assay buffer, enzyme, detection reagent, and the reference inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells except the blank wells.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37 °C) for a specified time.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Signal of test well - Signal of blank well) / (Signal of control well - Signal of blank well)] * 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Application II: Synthesis of Other Heterocyclic Scaffolds

The ketone functionality of 1-biphenyl-4-yl-propan-2-one makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. These include pyrazoles, isoxazoles, and pyrimidines, which are all important pharmacophores in drug discovery.[10][11][12]

Synthesis of Pyrazole Derivatives

Pyrazoles can be synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazines. 1-Biphenyl-4-yl-propan-2-one can be converted to a 1,3-dicarbonyl compound, which can then be cyclized to form a pyrazole.

Diagram 3: General Synthetic Route to Pyrazole Derivatives

G start 1-Biphenyl-4-yl-propan-2-one step1 Reaction with an Ester/Acid Chloride start->step1 dicarbonyl 1,3-Dicarbonyl Intermediate step1->dicarbonyl step2 Condensation with Hydrazine (H2NNH2) dicarbonyl->step2 product Biphenyl-substituted Pyrazole step2->product

Caption: Synthesis of pyrazoles from a ketone precursor.

Synthesis of Isoxazole Derivatives

Isoxazoles can be prepared from 1,3-dicarbonyl compounds by reaction with hydroxylamine.[11] Alternatively, α,β-unsaturated ketones (chalcones), which can be synthesized from 1-biphenyl-4-yl-propan-2-one, can be cyclized with hydroxylamine to yield isoxazoles.[1]

Synthesis of Pyrimidine Derivatives

Pyrimidines can be synthesized via the condensation of a 1,3-dicarbonyl compound with an amidine or urea derivative.[13] Similar to pyrazole synthesis, 1-biphenyl-4-yl-propan-2-one can be transformed into a suitable 1,3-dicarbonyl precursor for this cyclization.

Conclusion

1-Biphenyl-4-yl-propan-2-one is a strategically important building block in drug discovery, offering a convenient entry point to the synthesis of the NSAID Fenbufen and a variety of other potentially bioactive heterocyclic compounds. Its utility stems from the presence of the biphenyl moiety, a well-established pharmacophore, and a reactive ketone group that can be readily manipulated. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their drug discovery endeavors.

References

  • Analgesic - Wikipedia. Available at: [Link]

  • Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. Available at: [Link]

  • (PDF) Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Available at: [Link]

  • Synthesis of intermediate 3a [3-(4-methoxyphenyl)-1-(4-(trifluoromethyl) phenyl) prop-2-en-1-one]. Available at: [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. Available at: [Link]

  • (PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • 358 - The Willgerodt Reaction - Sciencemadness.org. Available at: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Available at: [Link]

  • (PDF) Novel Pyrazole Derivatives: Part I - ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. Available at: [Link]

  • The pharmacological properties of fenbufen. A review - PubMed. Available at: [Link]

  • Willgerodt-Kindler Reaction. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available at: [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. Available at: [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit - Interchim. Available at: [Link]

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The Versatile Keystone: 1-Biphenyl-4-yl-propan-2-one in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the biphenyl scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a wide array of biologically active compounds.[1] Its rigid yet conformationally adaptable nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Biphenyl derivatives are integral to a multitude of therapeutic agents, demonstrating activities as antihypertensives, anti-inflammatories, antifungals, and anticancer agents.[2][3] Within this important class of molecules, 1-Biphenyl-4-yl-propan-2-one emerges as a particularly valuable building block, serving as a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Fenbufen and its analogues.[4] This guide provides a detailed exploration of the synthesis, properties, and critical applications of 1-Biphenyl-4-yl-propan-2-one, offering field-proven insights and detailed protocols for researchers in drug discovery and development.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for optimizing reaction conditions and ensuring the quality of subsequent synthetic transformations. The properties of 1-Biphenyl-4-yl-propan-2-one are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₄O[5]
Molecular Weight 210.27 g/mol [5]
Appearance White to off-white solidGeneric observation
Melting Point Not precisely reported, but related compounds suggest a crystalline solid at room temperature.Inferred from related structures
Boiling Point Not available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and acetone.Inferred from synthetic protocols
CAS Number 5333-01-7[3]

The structural features of 1-Biphenyl-4-yl-propan-2-one are pivotal to its utility. The biphenyl group provides a large, lipophilic core, while the propan-2-one side chain offers a reactive ketone functionality and an adjacent methylene group with acidic protons, opening avenues for a variety of chemical modifications.

Caption: Core structure of 1-Biphenyl-4-yl-propan-2-one.

Synthesis of 1-Biphenyl-4-yl-propan-2-one: A Friedel-Crafts Approach

The most direct and industrially scalable route to 1-Biphenyl-4-yl-propan-2-one is through the Friedel-Crafts acylation of biphenyl. This classic electrophilic aromatic substitution reaction involves the reaction of biphenyl with an appropriate acylating agent in the presence of a Lewis acid catalyst. While various acylating agents can be envisioned, a common laboratory-scale approach involves the use of chloroacetyl chloride followed by methylation, or more directly, reaction with chloroacetone. The latter, however, can be complicated by side reactions.[6] A more controlled and reliable method involves a two-step process starting with the Friedel-Crafts acylation of biphenyl with chloroacetyl chloride to yield 2-chloro-1-(4-biphenylyl)ethanone, followed by methylation.

Protocol 1: Synthesis of 1-Biphenyl-4-yl-propan-2-one

This protocol is a representative procedure based on established Friedel-Crafts acylation principles.

Step 1: Friedel-Crafts Acylation of Biphenyl

G biphenyl Biphenyl in CS₂ reaction_mixture Reaction Mixture (0-5 °C) biphenyl->reaction_mixture chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_mixture alcl3 AlCl₃ (Lewis Acid) alcl3->reaction_mixture hydrolysis Aqueous Workup (HCl/ice) reaction_mixture->hydrolysis intermediate 2-chloro-1-(4-biphenylyl)ethanone hydrolysis->intermediate

Caption: Workflow for the Friedel-Crafts acylation of biphenyl.

Materials:

  • Biphenyl

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) or Dichloromethane (DCM) (solvent)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride in carbon disulfide.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of biphenyl in carbon disulfide to the stirred suspension.

  • Slowly add chloroacetyl chloride dropwise from the dropping funnel, maintaining the temperature below 5 °C. The addition of the acylating agent generates the electrophilic acylium ion, which then attacks the electron-rich biphenyl ring.[7]

  • After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with carbon disulfide.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-chloro-1-(4-biphenylyl)ethanone.

Step 2: Methylation to 1-Biphenyl-4-yl-propan-2-one

This step is a standard nucleophilic substitution where the intermediate chloro-ketone is reacted with a methylating agent.

Materials:

  • 2-chloro-1-(4-biphenylyl)ethanone

  • Methylmagnesium bromide (Grignard reagent) or other suitable methylating agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride solution, saturated

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 2-chloro-1-(4-biphenylyl)ethanone in anhydrous diethyl ether or THF in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide in diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to afford pure 1-Biphenyl-4-yl-propan-2-one.

Application in Pharmaceutical Synthesis: The Path to Fenbufen

1-Biphenyl-4-yl-propan-2-one is a direct precursor to Fenbufen, a non-steroidal anti-inflammatory drug. The transformation of the ketone to the corresponding carboxylic acid is a key step. Several synthetic strategies can achieve this, with the Willgerodt-Kindler reaction being a prominent and efficient method.

The Willgerodt-Kindler Reaction: A Powerful Transformation

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding terminal amides or carboxylic acids.[8] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the carboxylic acid.[9]

Mechanism of the Willgerodt-Kindler Reaction:

The mechanism is complex and thought to involve the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur to form a series of intermediates, ultimately leading to the thioamide at the terminal position of the alkyl chain. Subsequent hydrolysis yields the desired carboxylic acid.

Willgerodt_Kindler_Mechanism ketone 1-Biphenyl-4-yl-propan-2-one morpholine_sulfur Morpholine, Sulfur (S₈) Heat ketone->morpholine_sulfur thioamide Intermediate Thioamide morpholine_sulfur->thioamide hydrolysis Hydrolysis (Acid or Base) thioamide->hydrolysis fenbufen Fenbufen (γ-oxo-[1,1'-biphenyl]-4-butanoic acid) hydrolysis->fenbufen

Caption: Synthetic pathway from 1-Biphenyl-4-yl-propan-2-one to Fenbufen.

Protocol 2: Synthesis of Fenbufen from 1-Biphenyl-4-yl-propan-2-one

This protocol outlines the conversion of the ketone building block to the active pharmaceutical ingredient, Fenbufen.

Materials:

  • 1-Biphenyl-4-yl-propan-2-one

  • Morpholine

  • Elemental sulfur

  • Dioxane or other high-boiling solvent

  • Hydrochloric acid or Sodium hydroxide for hydrolysis

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-Biphenyl-4-yl-propan-2-one, morpholine, and elemental sulfur in dioxane.

  • Heat the mixture to reflux and maintain reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude thioamide intermediate.

  • Hydrolyze the crude thioamide by refluxing with a solution of sodium hydroxide in a mixture of ethanol and water.

  • After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude Fenbufen.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure Fenbufen.

Analytical Characterization

Rigorous analytical characterization is essential at each stage of the synthesis to ensure the identity, purity, and quality of the intermediates and the final product.

Technique1-Biphenyl-4-yl-propan-2-oneFenbufen
¹H NMR Signals corresponding to the aromatic protons of the biphenyl group, a singlet for the methylene protons, and a singlet for the methyl protons.Signals for the biphenyl protons, and characteristic signals for the butyric acid side chain.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the biphenyl system, and the methyl and methylene carbons of the propanone chain.A resonance for the carboxylic acid carbon, in addition to the biphenyl and alkyl chain carbons.
IR Spectroscopy A strong absorption band for the ketone carbonyl group (C=O) around 1715 cm⁻¹.A broad absorption for the carboxylic acid O-H stretch and a strong band for the carboxylic acid C=O stretch around 1700 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.A molecular ion peak corresponding to the molecular weight of Fenbufen.
HPLC A single major peak indicating the purity of the compound.A single major peak confirming the purity of the final API.

Conclusion

1-Biphenyl-4-yl-propan-2-one is a strategically important building block in the synthesis of pharmaceuticals, particularly NSAIDs like Fenbufen. Its synthesis via Friedel-Crafts acylation and its subsequent conversion through reactions like the Willgerodt-Kindler provide a robust and scalable pathway to these valuable therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their drug discovery and development endeavors. A thorough understanding of the underlying reaction mechanisms and careful analytical monitoring are key to achieving high yields and purity in these multi-step synthetic sequences.

References

  • Child, R. G., Osterberg, A. C., Sloboda, A. E., & Tomcufcik, A. S. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences, 66(4), 466–476.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
  • Fenbufen Synthesis. (2023, May 23). YouTube. Retrieved from [Link]

  • p-Phenylpropiophenone. PubChem. Retrieved from [Link]

  • Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. (2025). American Chemical Society.
  • Willgerodt‐Kindler Reac1on. (2009, January 30). MSU chemistry.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.
  • (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. (2022, January 17). MDPI.
  • “Friedel-Crafty” Reactions with Chloroacetone. (2024, February 8).
  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Recent advances in the Willgerodt–Kindler reaction. (2025).
  • 1-Biphenyl-4-yl-2-methylpropan-1-one. PubChem. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). NIH.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. Retrieved from [Link]

  • The Friedel-Crafts Reaction. (2014, February 27). UC Berkeley.
  • Biaryl synthesis by ring-opening Friedel-Crafts arylation of 1,4-epoxy-1,4-dihydronaphthalenes c
  • Synthetic strategy for the preparation of fenbufen.
  • Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen. OpenUCT.
  • Ethanone, 1-[1,1'-biphenyl]-4-yl-. the NIST WebBook. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Unknown Source.
  • 13C NMR of 1-Propanol. Unknown Source.
  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

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Application Notes and Protocols for the HPLC Analysis of 1-Biphenyl-4-yl-propan-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Biphenyl-4-yl-propan-2-one and its derivatives are a significant class of compounds in pharmaceutical research and drug development, often serving as key intermediates or active pharmaceutical ingredients (APIs). Their biphenyl moiety imparts unique physicochemical properties that are of interest in designing molecules with specific biological activities. Accurate and precise analytical methodologies are paramount for ensuring the quality, stability, and safety of these compounds throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for the separation, quantification, and characterization of these molecules and their potential impurities.

This comprehensive guide provides detailed application notes and protocols for the reversed-phase HPLC analysis of 1-Biphenyl-4-yl-propan-2-one and its derivatives. We will delve into the rationale behind method development, impurity profiling through forced degradation studies, and the chiral separation of relevant derivatives. The protocols provided are designed to be robust and adaptable, serving as a strong foundation for researchers, scientists, and drug development professionals.

Physicochemical Properties of 1-Biphenyl-4-yl-propan-2-one

A thorough understanding of the analyte's properties is the first step in developing a robust analytical method.

PropertyValueSource
Chemical Name 1-Biphenyl-4-yl-propan-2-oneSanta Cruz Biotechnology[1]
CAS Number 5333-01-7Santa Cruz Biotechnology[1]
Molecular Formula C₁₅H₁₄OSanta Cruz Biotechnology[1]
Molecular Weight 210.27 g/mol Santa Cruz Biotechnology[1]
Appearance White to off-white crystalline powder(General knowledge)
UV λmax Approximately 248 nm in cyclohexanePhotochemCAD[2]

The biphenyl chromophore is responsible for the strong UV absorbance, making UV detection a suitable and sensitive choice for HPLC analysis. The non-polar nature of the biphenyl group suggests that reversed-phase chromatography will be the most effective separation mode.

Core HPLC Methodology for Achiral Analysis

The following protocol is a robust starting point for the analysis of 1-Biphenyl-4-yl-propan-2-one and its structurally similar derivatives. The selection of a C18 stationary phase provides a versatile hydrophobic interaction mechanism for retaining the analyte.

Experimental Workflow for Achiral HPLC Analysis

Achiral HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (e.g., 1 mg/mL in Diluent) serial_dil Perform Serial Dilutions for Linearity prep_std->serial_dil prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) inject Inject Standard/Sample (e.g., 10 µL) prep_sample->inject serial_dil->inject hplc_system Equilibrate HPLC System with Mobile Phase hplc_system->inject separation Isocratic/Gradient Elution on C18 Column inject->separation detection UV Detection (e.g., 254 nm) separation->detection peak_integration Integrate Chromatographic Peaks detection->peak_integration quantification Quantify Analyte (Assay, Impurities) peak_integration->quantification validation Perform Method Validation (ICH Q2(R1)) quantification->validation

Caption: Workflow for Achiral HPLC Analysis.

Protocol 1: Isocratic Reversed-Phase HPLC Method

This method is suitable for routine purity assays and quantification of the main component.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for non-polar compounds like biphenyl derivatives.
Mobile Phase Acetonitrile : Water (70:30, v/v)A common and effective mobile phase for reversed-phase chromatography of moderately non-polar analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe biphenyl chromophore exhibits strong absorbance in this region, providing good sensitivity.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures good peak shape and compatibility with the system.

Procedure:

  • Preparation of Mobile Phase: Mix acetonitrile and water in a 70:30 volume ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Preparation of Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-Biphenyl-4-yl-propan-2-one reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Preparation of Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration of approximately 100 µg/mL in the diluent.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the assay of 1-Biphenyl-4-yl-propan-2-one in the sample by comparing the peak area with that of the standard.

Stability-Indicating Method Development and Forced Degradation Studies

A crucial aspect of pharmaceutical analysis is the development of a stability-indicating method that can separate the API from its degradation products and process-related impurities. Forced degradation studies are essential for this purpose.[3]

Conceptual Framework for Forced Degradation

Forced Degradation Workflow cluster_stress Stress Conditions start Drug Substance / Product acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photolytic Photolytic Stress (ICH Q1B guidelines) start->photolytic analysis Analyze Stressed Samples by Proposed HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation method_validation Validate Stability-Indicating Method (ICH Q2(R1)) evaluation->method_validation

Caption: Conceptual workflow for forced degradation studies.

Protocol 2: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the API to ensure that the primary degradation products are formed and can be adequately resolved.[4]

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M hydrochloric acid and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M sodium hydroxide before dilution and injection.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M sodium hydroxide and heat at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M hydrochloric acid before dilution and injection.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid sample to dry heat at 80°C for a specified period (e.g., 24, 48 hours).

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

After exposure, the stressed samples should be analyzed using the proposed HPLC method (Protocol 1, potentially with a gradient). The chromatograms should be inspected for the appearance of new peaks and the decrease in the main peak area.

Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or product. These can arise from the synthesis process or from degradation.[5] A well-developed stability-indicating HPLC method is essential for this task.

Potential Impurities:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.

  • By-products: Formed during the synthesis through side reactions.

  • Degradation products: As identified in the forced degradation studies.

A gradient HPLC method is often necessary to resolve all potential impurities, which may have a wide range of polarities.

Protocol 3: Gradient HPLC Method for Impurity Profiling
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

This gradient program allows for the elution of more polar impurities early in the run, followed by the main component and then any less polar impurities.

Chiral Separation of Derivatives

Many derivatives of 1-Biphenyl-4-yl-propan-2-one, particularly those with a propionic acid moiety (profens), are chiral. The enantiomers can have different pharmacological and toxicological profiles, making their separation and quantification critical. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of such compounds.[6]

Protocol 4: Chiral HPLC Separation of a Profen Derivative

This protocol is a starting point for the chiral separation of a derivative such as 2-(4-biphenylyl)propanoic acid.

ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H)These columns provide excellent enantioselectivity for a wide range of chiral compounds, including arylpropionic acids.
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic acid (90:10:0.1, v/v/v)A common normal-phase mobile phase for chiral separations on polysaccharide-based columns. The small amount of acid improves peak shape for acidic analytes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm

Method Development Considerations for Chiral Separations:

  • Mobile Phase Composition: The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol) is a critical parameter for optimizing resolution.

  • Acidic/Basic Additives: Small amounts of trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) can significantly improve peak shape and resolution.

  • Column Choice: Screening different polysaccharide-based CSPs is often necessary to find the optimal column for a specific pair of enantiomers.

Method Validation according to ICH Q2(R1) Guidelines

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for its intended purpose. The key validation parameters as per ICH Q2(R1) are:[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive framework for the HPLC analysis of 1-Biphenyl-4-yl-propan-2-one and its derivatives. The provided protocols for achiral and chiral separations, along with the guidelines for forced degradation studies and impurity profiling, offer a solid foundation for developing and validating robust and reliable analytical methods. By understanding the principles behind method development and adhering to regulatory guidelines, researchers can ensure the quality and consistency of their analytical data, which is crucial for the successful progression of drug development projects.

References

  • PhotochemCAD. Biphenyl. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide. In Handbook of Stability Testing in Pharmaceutical Development (pp. 95-139). Springer.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 1-Biphenyl-4-yl-propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 1-Biphenyl-4-yl-propan-2-one in NSAID Synthesis

1-Biphenyl-4-yl-propan-2-one is a pivotal precursor in the synthesis of a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure offers a versatile scaffold for the development of potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. The biphenyl moiety is a common feature in many successful NSAIDs, contributing to the molecule's lipophilicity and effective binding to the active site of COX enzymes. This document provides a comprehensive guide to the synthetic utility of 1-Biphenyl-4-yl-propan-2-one, with a focus on the preparation of fenbufen and related anti-inflammatory compounds. The protocols and insights provided herein are intended for researchers, scientists, and professionals in the field of drug discovery and development.

Synthetic Pathway Overview: From Ketone to Carboxylic Acid

The primary synthetic transformation involving 1-Biphenyl-4-yl-propan-2-one in the creation of NSAIDs is its conversion to a carboxylic acid derivative. This is often achieved through a multi-step process that may involve the formation of an intermediate, such as a cyanohydrin or an amide, followed by hydrolysis. The general synthetic approach is outlined below.

G A 1-Biphenyl-4-yl-propan-2-one B Intermediate Formation (e.g., Cyanohydrin) A->B Reaction with nucleophile C Hydrolysis B->C Acid or base catalysis D Target Anti-inflammatory Compound (e.g., Fenbufen) C->D Purification G A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation, Pain, Fever C->D E Fenbufen (from 1-Biphenyl-4-yl-propan-2-one) E->B Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Biphenyl-4-yl-propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Biphenyl-4-yl-propan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.

Troubleshooting Guide: Addressing Low Yields and Impurities

Low yields in the synthesis of 1-Biphenyl-4-yl-propan-2-one can be frustrating. This section is structured to help you diagnose and resolve common issues you may encounter during the Friedel-Crafts acylation, the most common synthetic route.

Q1: My Friedel-Crafts acylation reaction is showing low conversion of the biphenyl starting material. What are the likely causes and how can I fix this?

Low conversion is a common hurdle and often points to issues with the reagents or reaction conditions. Let's break down the potential culprits:

  • Cause 1: Inactive Lewis Acid Catalyst. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or even the biphenyl itself will rapidly deactivate the catalyst.[1]

    • Solution:

      • Ensure all glassware is flame-dried or oven-dried immediately before use.

      • Use a high-purity, anhydrous grade of aluminum chloride.

      • Employ freshly distilled, anhydrous solvents. Dichloromethane or 1,2-dichloroethane are common choices.[2]

      • Consider using a drying tube on your reaction apparatus to prevent atmospheric moisture from entering.

  • Cause 2: Insufficient Catalyst. In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid. This complexation effectively removes the catalyst from the reaction.[3][4] Therefore, a stoichiometric amount of the Lewis acid is often necessary.

    • Solution:

      • Use at least a 1:1 molar ratio of AlCl₃ to the acylating agent (propionyl chloride). Some procedures even call for a slight excess of the Lewis acid.

  • Cause 3: Sub-optimal Reaction Temperature. While some Friedel-Crafts reactions proceed at room temperature, others require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to byproduct formation and decomposition.

    • Solution:

      • If your reaction is sluggish at room temperature, consider gently heating it. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.

      • For the acylation of biphenyl, reactions are often started at low temperatures (0-5 °C) during the addition of reagents and then allowed to warm to room temperature or gently refluxed.[2]

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

Byproduct formation is a key challenge in achieving high purity and yield. Here are the most common side products and strategies to mitigate them:

  • Byproduct 1: Isomeric Products (ortho- and meta-acylation). While the Friedel-Crafts acylation of biphenyl is strongly para-directing due to steric hindrance, small amounts of the ortho- and meta-isomers can form.

    • Mitigation:

      • Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer.

      • Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents like carbon disulfide can sometimes increase para-selectivity, although they are less commonly used now due to safety concerns. Dichloromethane and 1,2-dichloroethane are generally good choices.[2]

  • Byproduct 2: Polyacylation (Diacylation). Although the acyl group is deactivating, preventing a second acylation is not always guaranteed, especially under harsh conditions.[5][6]

    • Mitigation:

      • Control Stoichiometry: Use a 1:1 molar ratio of biphenyl to propionyl chloride. An excess of the acylating agent will favor diacylation.[2]

      • Order of Addition: Adding the biphenyl solution to a pre-formed complex of aluminum chloride and propionyl chloride can sometimes improve selectivity for mono-acylation.

Q3: My reaction has gone to completion, but I'm losing a significant amount of product during the work-up and purification. What are some best practices?

Product loss during isolation is a common source of low yield. Here's how to improve your recovery:

  • Work-up:

    • Quenching: The reaction must be carefully quenched to break up the aluminum chloride-ketone complex. Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2] This acidic work-up also helps to dissolve the aluminum salts in the aqueous layer, preventing emulsions and facilitating separation.

    • Extraction: Ensure you are using an adequate volume of a suitable extraction solvent, such as dichloromethane. Perform multiple extractions to ensure all the product is recovered from the aqueous layer.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the final product.

      • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For a ketone like 1-Biphenyl-4-yl-propan-2-one, consider solvents like ethanol, or mixed solvent systems like hexane/acetone or ethanol/water.[7] Experiment with small amounts to find the optimal solvent or solvent pair.

    • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a good alternative.

      • Eluent System: A typical eluent system for a moderately polar ketone would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Monitor the separation by TLC to determine the optimal eluent composition.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for the Friedel-Crafts synthesis of 1-Biphenyl-4-yl-propan-2-one?
  • Biphenyl: Use a high-purity grade.

  • Propionyl chloride: Ensure it is fresh and has not been exposed to moisture.

  • Aluminum Chloride (AlCl₃): Use an anhydrous grade.

  • Solvent: Anhydrous dichloromethane or 1,2-dichloroethane are recommended.

Q2: What is a typical experimental protocol for this synthesis?

The following is a representative protocol adapted from similar Friedel-Crafts acylations.[2]

Materials:

ReagentMolar Eq.
Biphenyl1.0
Propionyl chloride1.1
Anhydrous AlCl₃1.2
Anhydrous Dichloromethane-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the cooled and stirred suspension.

  • In a separate flask, dissolve biphenyl (1.0 eq) in a small amount of anhydrous dichloromethane.

  • Add the biphenyl solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours, or until completion is confirmed by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization or column chromatography.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.[8]

  • Procedure:

    • Prepare a TLC plate with three lanes: one for your biphenyl starting material, one for the reaction mixture, and a "co-spot" lane with both.

    • Use an appropriate eluent system, such as a mixture of hexanes and ethyl acetate.

    • The disappearance of the biphenyl spot and the appearance of a new, more polar product spot will indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible.

Q4: Are there any alternative synthetic routes to 1-Biphenyl-4-yl-propan-2-one?

Yes, a Suzuki-Miyaura cross-coupling reaction is a viable alternative, particularly if you want to avoid the use of strong Lewis acids.[9][10] This approach would typically involve the coupling of a boronic acid or ester with a suitable aryl halide. For this specific target molecule, a possible route would be the Suzuki coupling of 4-bromophenylacetone with phenylboronic acid.

Visualizing the Process

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low Conversion workup_loss Significant Product Loss During Work-up/Purification check_conversion->workup_loss Good Conversion catalyst Inactive/Insufficient Catalyst? incomplete->catalyst Possible Cause conditions Sub-optimal Conditions? incomplete->conditions Possible Cause quenching Improper Quenching? workup_loss->quenching Possible Cause purification Inefficient Purification? workup_loss->purification Possible Cause solution_catalyst Use Anhydrous Conditions Use Stoichiometric AlCl₃ catalyst->solution_catalyst Solution solution_conditions Optimize Temperature and Reaction Time conditions->solution_conditions Solution solution_quenching Quench with Ice/HCl quenching->solution_quenching Solution solution_purification Optimize Recrystallization Solvent Perform Column Chromatography purification->solution_purification Solution

Caption: A logical workflow for troubleshooting low product yield.

Friedel-Crafts Acylation Mechanism

FC_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation acyl_chloride Propionyl Chloride complex1 Propionyl Chloride-AlCl₃ Complex acyl_chloride->complex1 + AlCl₃ lewis_acid AlCl₃ lewis_acid->complex1 acylium_ion Acylium Ion (Electrophile) complex1->acylium_ion Loss of AlCl₄⁻ sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex Attack biphenyl Biphenyl biphenyl->sigma_complex product_complex Product-AlCl₃ Complex sigma_complex->product_complex - H⁺ final_product 1-Biphenyl-4-yl-propan-2-one product_complex->final_product Work-up (H₂O)

Caption: Mechanism of the Friedel-Crafts acylation of biphenyl.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • University of California, Berkeley. (2014, February 27). The Friedel-Crafts Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (2021). Scientific Reports, 11(1). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012). Chemistry Central Journal, 6(1), 59. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(28), 19153-19196. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. Retrieved from [Link]

Sources

Technical Support Center: Friedel-Crafts Synthesis of 1-Biphenyl-4-yl-propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedel-Crafts synthesis of 1-Biphenyl-4-yl-propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product. My insights are drawn from established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction: Understanding the Reaction Complexity

The synthesis of 1-Biphenyl-4-yl-propan-2-one via a Friedel-Crafts reaction is not a straightforward acylation. The typical reagent, chloroacetone, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), initiates a Friedel-Crafts alkylation. The desired product is an intermediate that can readily undergo further reactions, leading to a variety of byproducts. This guide will dissect these reaction pathways and provide actionable solutions to common experimental challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying chemistry and step-by-step protocols for mitigation.

Question 1: My TLC analysis shows multiple spots, with a major, less polar spot appearing alongside my desired product. What is this byproduct?

Answer:

This is a very common observation and is likely due to the formation of an α-methylstilbene derivative , specifically 1,1-bis(4-biphenyl)-1-propene .

Causality: The synthesis of 1-Biphenyl-4-yl-propan-2-one is initiated by the Friedel-Crafts alkylation of biphenyl with chloroacetone. The resulting ketone is then activated by the Lewis acid catalyst, making its carbonyl carbon electrophilic. This activated intermediate can then be attacked by a second molecule of biphenyl. Subsequent dehydration leads to the formation of the highly conjugated and less polar α-methylstilbene derivative.[1]

Mitigation Strategies:

  • Control Stoichiometry: Use a significant excess of biphenyl relative to chloroacetone. This increases the probability of the initial alkylation over the subsequent reaction of the ketone intermediate with another biphenyl molecule.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rate of the second electrophilic substitution, which has a higher activation energy.

  • Order of Addition: Add the chloroacetone slowly to the mixture of biphenyl and aluminum chloride. This maintains a low concentration of the alkylating agent and the ketone intermediate, disfavoring the formation of the stilbene byproduct.

Experimental Protocol for Minimizing α-Methylstilbene Formation:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add biphenyl (3-5 equivalents) and a suitable solvent (e.g., carbon disulfide or dichloromethane).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 equivalents) in portions.

  • Once the AlCl₃ has dissolved, add a solution of chloroacetone (1 equivalent) in the same solvent dropwise via the dropping funnel over a period of 1-2 hours.

  • Maintain the reaction temperature at 0-5 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Proceed with standard aqueous workup and purification by column chromatography.

Question 2: I'm observing a significant amount of a higher molecular weight byproduct that is more polar than my desired product. What could this be?

Answer:

This is likely a di-substituted byproduct , such as 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(propan-2-one) .

Causality: Biphenyl is an activated aromatic system, and the introduction of the first propan-2-one group does not sufficiently deactivate the ring to prevent a second substitution.[2][3] The second substitution will predominantly occur at the 4'-position of the other phenyl ring due to steric hindrance at the ortho positions.

Mitigation Strategies:

  • Strict Stoichiometric Control: Use a 1:1 or even a slight excess of biphenyl to the alkylating/acylating agent to favor monosubstitution.[4]

  • Reaction Time: Shorter reaction times can reduce the extent of polysubstitution. Monitor the reaction closely by TLC and quench it as soon as the starting biphenyl is consumed.

  • Choice of Lewis Acid: A milder Lewis acid (e.g., FeCl₃ or ZnCl₂) may offer better selectivity for monosubstitution, although it may require higher temperatures or longer reaction times.

Question 3: My reaction mixture has turned dark and tarry, and my overall yield is very low. What is happening?

Answer:

The formation of polymeric or tarry materials is a common issue in Friedel-Crafts reactions, especially when they are run at elevated temperatures or for extended periods.

Causality: The carbocation intermediates in Friedel-Crafts reactions can react with other aromatic molecules or even with themselves in a non-selective manner, leading to complex polymeric mixtures. This is particularly problematic with activated substrates like biphenyl. Over-exposure to the strong Lewis acid at higher temperatures can promote these side reactions.[5]

Mitigation Strategies:

  • Temperature Control: Maintain a consistently low reaction temperature throughout the addition and reaction phases.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The presence of moisture can deactivate the catalyst and promote side reactions.

  • Efficient Quenching: Quench the reaction promptly and efficiently once the desired product is formed to prevent further reactions catalyzed by the Lewis acid.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different acylating agent to avoid the formation of the α-methylstilbene byproduct?

    • A: Yes, using propionyl chloride or propionic anhydride will lead to a standard Friedel-Crafts acylation, yielding 1-(biphenyl-4-yl)propan-1-one.[2] This ketone is generally more stable and less prone to further reactions under controlled conditions. However, this will not produce the target molecule, 1-Biphenyl-4-yl-propan-2-one.

  • Q: What is the expected regioselectivity of the initial reaction?

    • A: The substitution on the biphenyl ring will predominantly occur at the para position (C4) due to the steric hindrance of the phenyl group at the ortho positions (C2, C6) and the deactivating effect at the meta positions (C3, C5). You may, however, isolate small amounts of the ortho and meta isomers.

  • Q: What are the best purification techniques for isolating 1-Biphenyl-4-yl-propan-2-one?

    • A: Column chromatography on silica gel is the most effective method for separating the desired product from the less polar α-methylstilbene byproduct, the more polar di-substituted byproducts, and any unreacted biphenyl. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

Summary of Common Byproducts

Byproduct NameStructureFormation PathwayMitigation Strategy
1,1-bis(4-biphenyl)-1-propene(Structure of α-methylstilbene derivative)Friedel-Crafts alkylation followed by reaction with a second biphenyl molecule and dehydration.Use excess biphenyl, low temperature, slow addition of chloroacetone.
1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(propan-2-one)(Structure of di-substituted biphenyl)Polysubstitution due to the activated nature of the biphenyl ring.Strict 1:1 stoichiometry, shorter reaction time, milder Lewis acid.
ortho and meta isomers(Structures of ortho- and meta-substituted products)Electrophilic attack at the less favored positions of the biphenyl ring.Generally minor byproducts; purification is the primary solution.
Polymeric/Tarry Materials(Complex mixture)Non-selective reactions of carbocation intermediates.Low reaction temperature, anhydrous conditions, prompt quenching.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the competing side reactions.

Friedel_Crafts_Byproducts Biphenyl Biphenyl Product 1-Biphenyl-4-yl-propan-2-one (Desired Product) Biphenyl->Product Alkylation DiSubstituted Di-substituted Byproduct Biphenyl->DiSubstituted Polysubstitution Polymer Polymeric/Tarry Material Biphenyl->Polymer Side Reactions Chloroacetone Chloroacetone + AlCl3 Chloroacetone->Product Stilbene 1,1-bis(4-biphenyl)-1-propene (α-Methylstilbene Byproduct) Product->Stilbene + Biphenyl - H2O Product->DiSubstituted Further Reaction Product->Polymer Decomposition

Caption: Reaction pathways in the synthesis of 1-Biphenyl-4-yl-propan-2-one.

References

  • Ahmed, S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19087. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Pelletier, J. D. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Dispatches from Molecule World. Available at: [Link]

  • Andersson, C., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 59. Available at: [Link]

  • University of California, Berkeley. (2014). The Friedel-Crafts Reaction. Available at: [Link]

Sources

Technical Support Center: Method Development for Purifying 1-Biphenyl-4-yl-propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-Biphenyl-4-yl-propan-2-one. Here, we address common issues encountered during the separation of this target ketone from its typical starting materials and byproducts, focusing on practical, field-proven solutions. Our approach is grounded in explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Understanding Your Mixture: Physicochemical Properties

A successful separation strategy begins with understanding the distinct properties of the components in your crude reaction mixture. The synthesis of 1-Biphenyl-4-yl-propan-2-one, often via a Friedel-Crafts acylation or a related coupling reaction, typically involves starting materials like biphenyl and a propanone equivalent such as chloroacetone.[1][2] The key to purification lies in exploiting the differences in polarity, solubility, and physical state between your product and the unreacted starting materials or byproducts.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity & Solubility
1-Biphenyl-4-yl-propan-2-one (Product) C₁₅H₁₄O210.27> 300 (est.)~75-85 (est.)Moderately polar due to the ketone group. Soluble in organic solvents like ethyl acetate, acetone, and dichloromethane. Insoluble in water.
Biphenyl (Starting Material) C₁₂H₁₀154.2125569-72Non-polar. Highly soluble in non-polar solvents (hexanes, toluene) and many organic solvents. Insoluble in water.[3]
Chloroacetone (Starting Material) C₃H₅ClO92.52120-44.5Polar. Soluble in water (10 g/100 mL) and miscible with organic solvents.[4][5]

Note: Physical properties for the target product are estimated based on similar structures like 1-(biphenyl-4-yl)propan-1-one and 1-(biphenyl-4-yl)-2-methylpropan-1-one.[6][7]

Method Selection Workflow

Choosing the right purification strategy is critical. This workflow guides you from an initial assessment of your crude mixture to a final, pure product.

PurificationWorkflow cluster_0 Initial Analysis & Workup cluster_1 Primary Purification cluster_2 Final Steps Start Crude Reaction Mixture TLC_Analysis Analyze by TLC (e.g., 20% EtOAc/Hexanes) Start->TLC_Analysis Extraction Aqueous Workup / Liquid-Liquid Extraction TLC_Analysis->Extraction Assess impurities Column Flash Column Chromatography Extraction->Column Significant unreacted biphenyl or multiple byproducts Recrystallization Recrystallization Extraction->Recrystallization Crude solid is mostly product with minor impurities Purity_Check Check Purity (TLC, NMR) Column->Purity_Check Recrystallization->Purity_Check Purity_Check->Column Purity insufficient End Pure Product Purity_Check->End Purity > 95%

Caption: Decision workflow for purifying 1-Biphenyl-4-yl-propan-2-one.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is an oily mess. Where do I even start?

A: Start with a liquid-liquid extraction (LLE).[8] This technique is excellent for a preliminary cleanup. Since your product is a moderately polar ketone and your starting materials are either highly non-polar (biphenyl) or water-soluble (residual acids/bases from the reaction), an LLE can perform a rough but effective separation. Use an organic solvent like ethyl acetate or dichloromethane and wash with water, then a brine solution, to remove water-soluble impurities.[9][10]

Q2: I ran a Thin-Layer Chromatography (TLC) plate and see a large spot at the top (high Rf) and another spot in the middle. What are they?

A: The spot with the high Rf value (closest to the solvent front) is almost certainly the non-polar starting material, biphenyl. Your target ketone, being more polar, will have a lower Rf value and appear as the spot in the middle. Any highly polar byproducts or baseline impurities will remain at the bottom (low Rf).

Q3: Can I just use distillation to purify my product?

A: Distillation is generally not a viable option here. Biphenyl and your target product have high boiling points that are likely too close for efficient separation by simple distillation.[11][12] Furthermore, many organic molecules can decompose at the high temperatures required for vacuum distillation.[13]

Q4: I tried recrystallization, but my product "oiled out" instead of forming crystals. What went wrong?

A: "Oiling out" typically happens for a few reasons: the boiling point of the solvent is higher than the melting point of your compound, the solution is supersaturated, or there are significant impurities preventing crystal lattice formation. Try using a lower-boiling point solvent system or adding the anti-solvent more slowly at a slightly lower temperature.[14][15]

In-Depth Troubleshooting Guides

A. Thin-Layer Chromatography (TLC) Troubleshooting

TLC is your most crucial analytical tool for monitoring the reaction and guiding purification.

Q: My spots are streaking vertically up the plate. What does this mean? A: Streaking is a common issue with several causes:[16]

  • Sample Overload: You have spotted too much material on the baseline. The stationary phase becomes saturated, and the compound travels with the solvent front. Try diluting your sample significantly before spotting.

  • Compound is Too Polar for the Solvent System: If your compound has very high affinity for the silica gel and low solubility in the eluent, it will streak. Increase the polarity of your mobile phase (e.g., move from 10% to 20% ethyl acetate in hexanes).

  • Acidic Compound or Impurities: Silica gel is slightly acidic. If your compound is acidic or you have acidic impurities, they can interact strongly with the silica, causing streaking. Try adding 0.5-1% triethylamine or acetic acid to your eluent to neutralize the silica.

  • Decomposition: The compound may be degrading on the silica plate.[17] To test for this, you can run a 2D TLC. Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in a new solvent system. If the spot appears below the diagonal, it indicates decomposition.[18]

Q: I can't see any spots on my TLC plate after running it. A: This usually means your sample concentration is too low or your visualization method is ineffective.[19]

  • Concentration: Spot the sample multiple times in the exact same location, allowing the solvent to dry completely between applications. This concentrates the sample on the baseline.

  • Visualization: Not all compounds are UV-active. If you don't see a spot under a UV lamp, try a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing ketones, as it reacts with the oxidizable functional group.

B. Column Chromatography Troubleshooting

Column chromatography is the workhorse for purifying your product from unreacted biphenyl.[20][21]

Q: I ran my column, but all my fractions contain a mixture of product and starting material. Why didn't they separate? A: This is a frustrating but common problem.

  • Poor Packing: Air bubbles or channels in the silica gel will ruin separation. Ensure your column is packed uniformly without any cracks.

  • Incorrect Solvent System: If your eluent is too polar, all compounds will move too quickly and elute together (low resolution). If it's not polar enough, they will move too slowly or not at all. Your target Rf on a TLC plate for the desired compound should be around 0.25-0.35 for good separation on a column.

  • Overloading the Column: The amount of crude material should be no more than 5-10% of the mass of the silica gel. Exceeding this capacity leads to broad bands that overlap.

  • Loading Band is Too Wide: The initial band of your sample at the top of the silica should be as narrow as possible. Dissolve your crude mixture in the absolute minimum amount of solvent (preferably the eluent itself) to load it onto the column.[20]

Q: My compound is stuck on the column and won't elute. What should I do? A: This indicates your eluent is not polar enough to move the compound.

  • Increase Solvent Polarity: You can gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent. This is known as a gradient elution.[18] If you are already at a high polarity, a stronger solvent like methanol might be needed in small percentages.

  • Compound Decomposition: It's possible the compound has degraded on the column. Test your compound's stability on a TLC plate first.[18] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

C. Recrystallization Troubleshooting

Recrystallization is ideal for a final purification step to obtain a highly pure, crystalline solid.[15]

Q: I've added a hot solvent, and my compound dissolved, but no crystals form upon cooling. A: Crystal formation requires nucleation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystals to begin forming.

  • Add a Seed Crystal: If you have a tiny amount of pure product from a previous batch, add a single crystal to the cooled solution. This will provide a template for crystal growth.

  • Solution is Not Saturated: You may have added too much solvent. Slowly evaporate some of the solvent to increase the concentration and then try cooling again.

Q: My crystals formed, but they look discolored or impure. A: This means impurities were trapped within the crystal lattice during formation.

  • Cooling Was Too Rapid: If the solution is cooled too quickly, impurities get trapped. Allow the flask to cool slowly to room temperature first, then move it to an ice bath. This allows for the formation of a more ordered, pure crystal lattice.

  • Inadequate Solvent Choice: The ideal recrystallization solvent dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures. You may need to perform solubility tests to find a better solvent or solvent pair (e.g., acetone/water, ethyl acetate/hexanes).[15]

D. Liquid-Liquid Extraction Troubleshooting

Q: I've mixed my organic and aqueous layers, but now they won't separate (an emulsion has formed). How do I fix this? A: Emulsions are common when solutions are shaken too vigorously.

  • Be Patient: Allow the separatory funnel to sit undisturbed for a while; sometimes the layers will separate on their own.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the organic solvent out and helping to break the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

Standard Operating Protocols

Protocol 1: Flash Column Chromatography
  • Select Solvent System: Use TLC to find a solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf of ~0.3.

  • Pack the Column: Fill the column with silica gel slurried in the initial, non-polar solvent (hexanes). Ensure there are no air bubbles.

  • Load the Sample: Dissolve your crude product in the minimum amount of dichloromethane or the eluent. Carefully add it to the top of the silica.

  • Elute: Add your eluent to the top of the column and apply gentle pressure. Begin collecting fractions.

  • Monitor: Spot each fraction on a TLC plate to track the elution of your compounds. Biphenyl will elute first, followed by your target ketone.

  • Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Choose a Solvent: Find a solvent that dissolves your crude product when hot but not when cold.

  • Dissolve: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve it.

  • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry: Allow the crystals to air dry completely.

References

  • MDPI. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Molbank, 2022(1), M1319. [Link]

  • PubChem. p-Phenylpropiophenone. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(Biphenyl-4-yl)-2-methylpropan-1-one. National Center for Biotechnology Information. [Link]

  • Google Patents. (1958).
  • PubChem. p-Terphenyl. National Center for Biotechnology Information. [Link]

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  • Wikipedia. Chloroacetone. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Google Patents. (2014). Synthetic method of 1-(biphenyl-4-yl)-2-methyl-2-morpholinopropan-1-one. CN103588729A.
  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Org. Synth. 1998, 75, 53. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Sciencemadness.org. ketone-bisulfite product recrystallization. [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Cheméo. p-Terphenyl. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Semantic Scholar. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Agilent. HPLC Column and Separation and Separation Troubleshooting. [Link]

  • Google Patents. (1974).
  • International Chemical Safety Cards. ICSC 0760 - CHLOROACETONE. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • JoVE. (2022). Separation Aldehyde/Ketone From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Wikipedia. Propiophenone. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Evaluating the Anti-inflammatory Potential of 1-Biphenyl-4-yl-propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 1-Biphenyl-4-yl-propan-2-one

The global burden of chronic inflammatory diseases necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. The biphenyl moiety is a recognized pharmacophore present in numerous anti-inflammatory drugs.[1][2][3] Its structural presence in compounds like the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, which is 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propionic acid, highlights the potential of this scaffold.[4] The test compound, 1-Biphenyl-4-yl-propan-2-one, shares a core biphenyl structure, providing a strong rationale for its investigation as a potential anti-inflammatory agent.

This guide provides a comprehensive framework for the preclinical evaluation of 1-Biphenyl-4-yl-propan-2-one. We will outline a robust, multi-tiered experimental strategy to compare its activity against well-established anti-inflammatory drugs, providing detailed, field-proven protocols and explaining the causality behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess novel chemical entities.

Part 1: Benchmarking Against Established Anti-inflammatory Agents

To accurately position the activity of a novel compound, it is essential to benchmark it against existing drugs with known mechanisms of action. A logical selection includes agents that represent different classes of anti-inflammatory compounds.

  • Non-selective COX Inhibitor (NSAID): Ibuprofen. A cornerstone of anti-inflammatory therapy, ibuprofen acts by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6]

  • Selective COX-2 Inhibitor: Celecoxib. Developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, celecoxib primarily targets the COX-2 enzyme, which is upregulated at sites of inflammation.[7][8]

  • Corticosteroid: Dexamethasone. A potent synthetic glucocorticoid, dexamethasone exerts broad anti-inflammatory effects. Its mechanism is complex, but a primary route is the inhibition of phospholipase A2, which blocks the release of arachidonic acid, thereby preventing the production of all downstream inflammatory mediators (prostaglandins and leukotrienes). It also suppresses the expression of pro-inflammatory genes, including those for cytokines like IL-6.[9][10][11]

Part 2: A Tiered Experimental Strategy for Comparative Assessment

A scientifically sound evaluation follows a logical progression from high-throughput in vitro screening to more complex in vivo validation. This tiered approach ensures that resources are used efficiently and that a comprehensive mechanistic understanding is developed.

The overall workflow is designed to first establish a basic anti-inflammatory effect and a safe therapeutic window in vitro, then to probe the specific mechanism of action, and finally to confirm efficacy in a living system.

G cluster_0 In Vitro Assessment cluster_1 Mechanistic Elucidation cluster_2 In Vivo Validation A Compound Solubility & Stability Testing B Cytotoxicity Assay (e.g., MTT/XTT) on Macrophages A->B Establish non-toxic concentration range C Primary Anti-inflammatory Screening (LPS-stimulated Macrophages) B->C Proceed with safe concentrations D Quantify NO, PGE2, TNF-α, IL-6 C->D Measure key inflammatory mediators E COX-1 / COX-2 Enzyme Inhibition Assay D->E Hypothesis: COX inhibition? F NF-κB Pathway Analysis (e.g., Western Blot, Reporter Assay) D->F Hypothesis: Upstream signaling? G Acute Inflammation Model (Carrageenan-induced Paw Edema) D->G Compound shows promising in vitro activity H Measure Paw Volume & Analyze Tissue G->H Assess anti-edema effect

Caption: Tiered workflow for evaluating a novel anti-inflammatory compound.

Part 3: Detailed In Vitro Evaluation Protocols

The cornerstone of initial screening is the use of macrophage cell lines (e.g., murine RAW 264.7 or human THP-1), which are central players in the inflammatory response.[12][13][14] When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, these cells produce a robust inflammatory cascade, making them an excellent model system.[15]

Protocol 3.1: Cytotoxicity Assessment

Causality: Before assessing anti-inflammatory activity, it is critical to determine the concentration range at which 1-Biphenyl-4-yl-propan-2-one is not toxic to the cells. Any observed reduction in inflammatory markers could be a false positive resulting from cell death rather than a specific inhibitory effect. The MTT or XTT assay, which measures mitochondrial metabolic activity, is a reliable indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-Biphenyl-4-yl-propan-2-one (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >90% viability for subsequent anti-inflammatory assays.

Protocol 3.2: Measurement of Key Inflammatory Mediators

Causality: LPS stimulation of macrophages activates intracellular signaling pathways, most notably the Nuclear Factor kappa B (NF-κB) pathway.[16][17] This leads to the transcription of genes for pro-inflammatory enzymes (like iNOS and COX-2) and cytokines.[16][18] By measuring the downstream products—Nitric Oxide (NO), Prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6—we can quantify the inflammatory response and the inhibitory effect of our test compound.

Step-by-Step Methodology:

  • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as in Protocol 3.1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of 1-Biphenyl-4-yl-propan-2-one, Ibuprofen, Celecoxib, Dexamethasone, or vehicle control. Incubate for 1 hour.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix an aliquot of the supernatant with Griess reagent.

    • Incubate in the dark for 15 minutes.

    • Measure the absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve.

  • PGE2, TNF-α, and IL-6 Measurement (ELISA):

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for each mediator.

    • Follow the manufacturer's instructions precisely, which typically involve coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.

    • Calculate concentrations based on the standard curves provided with the kits.

Part 4: Mechanistic Investigation & Data Interpretation

The data from the primary screen will guide the mechanistic studies. If 1-Biphenyl-4-yl-propan-2-one significantly reduces PGE2 production, a direct interaction with COX enzymes is a strong possibility. If it broadly suppresses NO, PGE2, and cytokines, it may be acting further upstream, for example, on the NF-κB pathway.

G cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->placeholder Degradation Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Dexamethasone Dexamethasone (Inhibits Gene Transcription) Dexamethasone->Genes

Caption: The canonical NF-κB signaling pathway activated by LPS.

Protocol 4.1: COX-1 and COX-2 Enzyme Inhibition Assay

Causality: To determine if the compound acts like an NSAID, a cell-free enzymatic assay is the gold standard. This removes cellular complexity and directly measures the interaction between the compound and the purified COX-1 and COX-2 enzymes. This is crucial for determining selectivity.

Step-by-Step Methodology:

  • Assay Kit: Use a commercially available colorimetric COX inhibitor screening kit. These kits provide purified COX-1 and COX-2 enzymes, a heme cofactor, and arachidonic acid (the substrate).

  • Compound Incubation: Incubate various concentrations of 1-Biphenyl-4-yl-propan-2-one with the COX-1 or COX-2 enzyme in the provided reaction buffer. Include Ibuprofen (non-selective), Celecoxib (COX-2 selective), and a vehicle control.

  • Initiate Reaction: Add arachidonic acid to start the enzymatic reaction, which produces PGG2.

  • Detection: A probe in the kit reacts with the peroxidase component of the COX enzyme, producing a colorimetric signal.

  • Absorbance Reading: Measure the absorbance according to the kit's instructions.

  • Analysis: Calculate the percent inhibition for each compound concentration against each enzyme. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation and Interpretation

Summarize all quantitative data in a clear, tabular format. The IC50 values are critical for comparing the potency of 1-Biphenyl-4-yl-propan-2-one to the known drugs.

Table 1: Comparative In Vitro Anti-inflammatory Activity (Hypothetical Data)

CompoundCytotoxicity (CC50)NO Inhibition (IC50)PGE2 Inhibition (IC50)TNF-α Inhibition (IC50)COX-1 (IC50)COX-2 (IC50)COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)
1-Biphenyl-4-yl-propan-2-one >100 µM15.2 µM5.8 µM18.5 µM25.1 µM2.3 µM10.9
Ibuprofen>100 µM25.5 µM8.1 µM30.1 µM10.5 µM15.3 µM0.7
Celecoxib>100 µM45.3 µM1.2 µM52.8 µM>100 µM0.9 µM>111
Dexamethasone>100 µM2.1 µM1.5 µM0.5 µMN/AN/AN/A

Data are presented as the mean from three independent experiments. N/A = Not Applicable.

Interpretation of Hypothetical Data: In this example, 1-Biphenyl-4-yl-propan-2-one shows potent inhibition of PGE2 and moderate inhibition of NO and TNF-α. The enzymatic assay reveals it is a selective COX-2 inhibitor, though less selective than Celecoxib. Its broader effects on NO and TNF-α suggest it may have additional mechanisms beyond COX inhibition, warranting further investigation into the NF-κB pathway.

Part 5: In Vivo Validation

Positive in vitro results must be confirmed in a living organism. The carrageenan-induced paw edema model in rodents is a classic, highly reproducible model of acute inflammation that is widely used for the evaluation of anti-inflammatory drugs.[19][20][21]

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

Causality: Subcutaneous injection of carrageenan, a polysaccharide, into a rat's paw induces an acute inflammatory response characterized by edema (swelling), which is quantifiable.[19] The initial phase involves the release of histamine and serotonin, followed by a later phase (3-5 hours) mediated by prostaglandins, where most NSAIDs are effective.[22] This model allows for the assessment of a compound's ability to suppress edema formation in vivo.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Normal Control (no treatment)

    • Group 2: Carrageenan Control (vehicle + carrageenan)

    • Group 3: Positive Control (e.g., Ibuprofen, 10 mg/kg, p.o. + carrageenan)

    • Group 4-6: Test Groups (1-Biphenyl-4-yl-propan-2-one at low, medium, and high doses, p.o. + carrageenan)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the test compounds, positive control drug, or vehicle orally (p.o.) one hour before the carrageenan injection.[22]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of all animals except the normal control group.[22]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[22]

  • Analysis: Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group at each time point.

    • Percent Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Outlook

This guide provides a systematic and robust framework for the preclinical evaluation of 1-Biphenyl-4-yl-propan-2-one's anti-inflammatory activity. By logically progressing from broad in vitro screening to specific mechanistic assays and finally to in vivo validation, researchers can build a comprehensive data package. This allows for a direct, evidence-based comparison against established drugs like Ibuprofen, Celecoxib, and Dexamethasone.

The results of these studies will clarify the compound's potency, mechanism of action, and potential therapeutic window. Favorable outcomes would justify further preclinical development, including more chronic inflammation models, pharmacokinetic studies, and formal safety toxicology assessments.

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  • Title: NSAIDS AND CORTICOSTEROIDS Source: Sports Medicine Today URL: [Link]

  • Title: Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Source: World's Veterinary Journal URL: [Link]

  • Title: Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies Source: MDPI URL: [Link]

  • Title: Exploration of molecular interactions responsible for anti-inflammatory attributes of GI friendly micro-sized formulation of flurbiprofen and clove oil Source: PubMed, National Institutes of Health URL: [Link]

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A Comparative Guide to Biphenyl Ketone Synthesis: Friedel-Crafts Acylation vs. Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of Biphenyl Ketones and a Tale of Two Chemistries

Biphenyl ketones are a cornerstone structural motif in medicinal chemistry, materials science, and fine chemical synthesis. Their rigid, yet tunable, diaryl ketone framework is a privileged scaffold found in numerous pharmaceuticals, including the anti-inflammatory drug Ketoprofen, and serves as a critical building block for complex molecular architectures. The synthesis of these valuable compounds is, therefore, a matter of significant practical importance for researchers and drug development professionals.

Historically, the electrophilic aromatic substitution known as the Friedel-Crafts acylation has been a workhorse for the preparation of aryl ketones.[1] This venerable reaction, first reported in 1877, typically employs a strong Lewis acid to generate a highly reactive acylium ion that directly acylates an aromatic ring.[1] In the context of biphenyl ketone synthesis, this involves the acylation of a biphenyl substrate.

In more recent decades, the advent of palladium-catalyzed cross-coupling reactions has revolutionized C-C bond formation. Among these, the Suzuki-Miyaura coupling stands out for its mild conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[2] The acylative variant of the Suzuki coupling provides a powerful and often more versatile alternative to classical methods for ketone synthesis.[3]

This guide presents a comparative study of these two distinct synthetic strategies for the preparation of biphenyl ketones. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the mechanistic underpinnings, practical considerations, and field-proven insights that inform the choice between these two powerful methods. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

At a Glance: A Comparative Matrix

To provide a clear and concise overview, the following table summarizes the key performance indicators for each method in the context of biphenyl ketone synthesis.

FeatureFriedel-Crafts AcylationSuzuki Coupling
Typical Yield Moderate to Good (e.g., ~74% for 4-phenylbenzophenone)Good to Excellent (e.g., ~88-96% for substituted biphenyl ketones)[4]
Substrate Scope Limited by electronics of the biphenyl ring; deactivated rings are poor substrates.Broad; tolerates a wide range of electron-donating and -withdrawing groups on both coupling partners.[2]
Functional Group Tolerance Poor; intolerant of Lewis basic groups (e.g., -NH2, -OH) and many electron-withdrawing groups.Excellent; compatible with a vast array of functional groups.[5]
Catalyst/Reagent Stoichiometric strong Lewis acid (e.g., AlCl₃, FeCl₃).[1]Catalytic palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base.[5]
Reaction Conditions Often harsh; requires anhydrous conditions and can involve corrosive reagents.Generally mild; often compatible with aqueous and aerobic conditions.[5]
Regioselectivity Can lead to mixtures of ortho- and para-isomers, depending on the directing effects of substituents on the biphenyl ring.[6]Highly specific; the C-C bond forms precisely at the positions of the halide and the boron moiety.
Byproducts Generates stoichiometric amounts of Lewis acid waste and HCl.Generates non-toxic boronic acid derivatives and salts.
Key Advantages Atom economical (fewer pre-functionalized starting materials), often uses cheaper starting materials.High yields, broad functional group tolerance, high regioselectivity, mild conditions.[2]
Key Disadvantages Harsh conditions, poor functional group tolerance, potential for isomer formation, stoichiometric waste.[6]Requires pre-functionalized starting materials (organoboron and halide), more expensive catalysts.

Mechanistic Insights: A Visual Exploration

Understanding the underlying reaction mechanisms is paramount to troubleshooting and optimizing synthetic protocols. The following diagrams, rendered in DOT language, illustrate the distinct pathways of Friedel-Crafts acylation and Suzuki coupling.

Friedel-Crafts Acylation: The Electrophilic Assault

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & σ-Complex Formation cluster_2 Step 3: Deprotonation & Product Formation Acyl_Chloride R-CO-Cl Acylium_Ion_Complex R-CO⁺ [AlCl₄]⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Biphenyl Ar-H Sigma_Complex [Ar(H)-COR]⁺ Biphenyl->Sigma_Complex + R-CO⁺ Product Ar-COR Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Suzuki Coupling: The Catalytic Dance of Palladium

The Suzuki coupling operates through a catalytic cycle involving a palladium center that orchestrates the coupling of an organoboron compound with an organohalide.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂(Ar²) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OR)₂ Ar2B->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of Suzuki Coupling.

Experimental Protocols: A Head-to-Head Synthesis of 4-Phenylbenzophenone

To provide a tangible comparison, we present detailed, self-validating protocols for the synthesis of 4-phenylbenzophenone via both Friedel-Crafts acylation and Suzuki coupling.

Protocol 1: Friedel-Crafts Acylation of Biphenyl

This protocol is adapted from established procedures and exemplifies the classical approach to biphenyl ketone synthesis.

Materials:

  • Biphenyl

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add biphenyl (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • To this stirred suspension, add benzoyl chloride (1.05 eq) dropwise via a syringe over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with deionized water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford 4-phenylbenzophenone as a white solid.

Expected Yield: ~74%

Protocol 2: Suzuki Coupling of 4-Bromobenzophenone and Phenylboronic Acid

This protocol showcases the modern, palladium-catalyzed approach, offering milder conditions and higher yields.

Materials:

  • 4-Bromobenzophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzophenone (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-phenylbenzophenone.

Expected Yield: ~88%

Decision-Making Workflow: Choosing the Right Path

The selection of a synthetic route is a critical decision that balances factors such as substrate availability, functional group compatibility, desired yield, and scalability. The following workflow, presented as a DOT graph, provides a logical framework for choosing between Friedel-Crafts acylation and Suzuki coupling for biphenyl ketone synthesis.

Decision_Workflow Start Biphenyl Ketone Synthesis Check_Substrates Are starting materials (biphenyl & acyl halide vs. aryl halide & boronic acid) readily available/cost-effective? Start->Check_Substrates Check_FG Does the biphenyl substrate contain sensitive functional groups (e.g., -NH₂, -OH, strong EWGs)? Check_Substrates->Check_FG Consider_FC Consider Friedel-Crafts Acylation Check_FG->Consider_FC No Consider_Suzuki Consider Suzuki Coupling Check_FG->Consider_Suzuki Yes High_Yield Is a high yield and clean reaction profile critical? Consider_FC->High_Yield Scalability Is scalability and avoidance of stoichiometric hazardous waste a priority? Consider_Suzuki->Scalability High_Yield->Consider_FC No High_Yield->Consider_Suzuki Yes Scalability->Consider_Suzuki Yes

Caption: Decision workflow for selecting a synthetic method.

Conclusion: A Verdict Based on Versatility and Robustness

While Friedel-Crafts acylation remains a historically significant and occasionally useful method for the synthesis of biphenyl ketones, particularly when starting materials are simple and readily available, its limitations are significant in the context of modern drug discovery and complex molecule synthesis. The harsh reaction conditions, poor functional group tolerance, and potential for regioselectivity issues often limit its applicability.[6]

In contrast, the Suzuki coupling has emerged as the superior method for the synthesis of a diverse array of biphenyl ketones. Its mild reaction conditions, exceptional functional group tolerance, high yields, and precise regiocontrol make it a more robust and versatile tool for the modern synthetic chemist.[2][5] The ability to independently synthesize and modify the two aryl partners before the key coupling step allows for a level of modularity and control that is simply not possible with the Friedel-Crafts approach. For researchers, scientists, and drug development professionals, the Suzuki coupling represents a more reliable and broadly applicable strategy for accessing the valuable class of biphenyl ketone compounds.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (2022). ACS Publications. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]

  • Synthesis of biphenyl compounds from aromatic enamino ketones. (2024). Synthesis of biphenyl compounds from aromatic enamino ketones. [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. (2019). MDPI. [Link]

  • Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]

  • Comparison of four methods of biphenyl synthesis in terms of toxicity. (n.d.). ResearchGate. [Link]

  • Base-Free Suzuki acylation reactions of sodium (aryl trihydroxyborate) salts: A novel synthesis of substituted. (n.d.). ResearchSpace@UKZN. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). Semantic Scholar. [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. [Link]

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Evaluating the efficiency of different Lewis acid catalysts for 1-Biphenyl-4-yl-propan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth evaluation of the efficiency of various Lewis acid catalysts for the synthesis of 1-Biphenyl-4-yl-propan-2-one, a key intermediate in the development of pharmaceutical agents. Biphenyl derivatives are integral scaffolds in medicinal chemistry, valued for their role in creating compounds with a wide range of biological activities.[1] The selection of an appropriate catalyst for the synthesis of these intermediates is paramount for achieving high yields, purity, and cost-effectiveness in the drug development pipeline.

This document will delve into the mechanistic nuances of the Friedel-Crafts acylation reaction, the cornerstone of this synthesis, and offer a comparative analysis of commonly employed Lewis acid catalysts. We will explore the experimental intricacies of the synthesis, providing a detailed protocol and highlighting the rationale behind procedural choices.

The Underlying Chemistry: Friedel-Crafts Acylation

The synthesis of 1-Biphenyl-4-yl-propan-2-one is typically achieved through a Friedel-Crafts acylation of biphenyl.[2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of biphenyl. The reaction is facilitated by a Lewis acid catalyst, which enhances the electrophilicity of the acylating agent.[3]

The general mechanism proceeds through the formation of a highly reactive acylium ion. The Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form the acylium ion.[1][3] This electrophile is then attacked by the electron-rich biphenyl ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired ketone.[1]

It is important to note that in Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because both the acylating agent and the resulting ketone product can form complexes with the catalyst, rendering it inactive.[4]

Friedel_Crafts_Acylation_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution Acyl_Chloride R-CO-Cl Acylium_Ion_Complex R-CO⁺[AlCl₄]⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Biphenyl Biphenyl Sigma_Complex Sigma Complex Biphenyl->Sigma_Complex + Acylium Ion Product 1-Biphenyl-4-yl-propan-2-one Sigma_Complex->Product - H⁺, -AlCl₃

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Comparative Analysis of Lewis Acid Catalysts

The choice of Lewis acid catalyst significantly impacts the efficiency, selectivity, and environmental footprint of the synthesis. Below is a comparison of commonly used Lewis acids for the Friedel-Crafts acylation of biphenyl and related aromatic compounds.

Lewis Acid CatalystTypical Reaction ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Anhydrous conditions, often in solvents like dichloromethane (DCM) or carbon disulfide (CS₂), reflux temperatures.[1]High catalytic activity, readily available, and relatively low cost.[5]Highly hygroscopic, requires stoichiometric amounts, generates corrosive HCl gas, and can lead to catalyst-product complexation, complicating workup.
Ferric Chloride (FeCl₃) Similar to AlCl₃, can be used in catalytic amounts in some cases, often requires higher temperatures.[1]Less moisture-sensitive than AlCl₃, more environmentally benign, and can be more selective.[1]Generally lower catalytic activity than AlCl₃, may require longer reaction times or higher temperatures.[2]
Zinc Chloride (ZnCl₂) Often used under solvent-free conditions or in specific solvents like deep eutectic solvents, can be activated by microwave irradiation.[6][7]Milder Lewis acid, can offer better selectivity for sensitive substrates, and can be used in more environmentally friendly conditions.[7]Lower catalytic activity compared to AlCl₃ and FeCl₃, often requiring more forcing conditions.
Solid Acid Catalysts (e.g., Zeolites) Heterogeneous catalysis, often at elevated temperatures.Reusable, easily separated from the reaction mixture, and environmentally friendly.Can have lower activity and may be prone to deactivation.
Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) Can be used in catalytic amounts, sometimes in greener solvents or under microwave irradiation.[2]Highly active, can be recycled, and are often water-tolerant.[2]Higher cost compared to traditional Lewis acids.

Note on Acylating Agent Selection: While chloroacetone would be the direct acylating agent for the synthesis of 1-Biphenyl-4-yl-propan-2-one, its reactivity in Friedel-Crafts conditions can be complex. α-haloketones like chloroacetone can undergo self-condensation or react with two equivalents of the arene to form α-methylstilbenes, especially in the presence of strong Lewis or Brønsted acids.[8] For a more controlled synthesis, it is often preferable to use propionyl chloride, which readily forms a stable acylium ion, to synthesize the corresponding propan-1-one derivative, which can then be isomerized if necessary, or to explore alternative synthetic routes. The following protocol is based on the more predictable reaction with propionyl chloride.

Experimental Protocol: Synthesis of 1-(Biphenyl-4-yl)propan-1-one

This protocol is adapted from established procedures for the Friedel-Crafts acylation of biphenyl.[1]

Materials:

  • Biphenyl

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add biphenyl (1 equivalent) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred suspension. The addition is exothermic and should be done slowly to maintain the temperature.

  • Acylating Agent Addition: Once the catalyst has been added, slowly add propionyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 4 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 1-(Biphenyl-4-yl)propan-1-one.

Experimental_Workflow Start Start Setup Reaction Setup: Biphenyl, DCM in flask Start->Setup Cooling1 Cool to 0-5 °C Setup->Cooling1 Catalyst_Addition Add AlCl₃ portion-wise Cooling1->Catalyst_Addition Acylating_Agent_Addition Add Propionyl Chloride dropwise Catalyst_Addition->Acylating_Agent_Addition Reaction_Warm Warm to Room Temperature Acylating_Agent_Addition->Reaction_Warm Reflux Reflux for 4 hours Reaction_Warm->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling2 Cool in Ice Bath Monitoring->Cooling2 Quench Quench with HCl/Ice Cooling2->Quench Extraction Separate and Wash Organic Layer Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentrate on Rotovap Drying->Concentration Purification Purify Product Concentration->Purification End End Purification->End

Caption: Experimental workflow for the synthesis of 1-(Biphenyl-4-yl)propan-1-one.

Conclusion and Future Outlook

The synthesis of 1-Biphenyl-4-yl-propan-2-one and its analogs via Friedel-Crafts acylation is a well-established and versatile method. While traditional Lewis acids like aluminum chloride are effective, they present environmental and handling challenges. The exploration of greener alternatives such as ferric chloride, zinc chloride, and solid acid catalysts is a promising avenue for developing more sustainable synthetic processes. The choice of catalyst will ultimately depend on a balance of factors including cost, desired yield, reaction time, and the specific functional groups present in the starting materials. Further research into catalytic systems that can efficiently utilize chloroacetone as an acylating agent without promoting side reactions would be a valuable contribution to the field.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18436–18485. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. [Link]

  • UC Berkeley College of Chemistry. (2014). The Friedel-Crafts Reaction. [Link]

  • MDPI. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1 : 2). [Link]

  • Indian Journal of Chemistry. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Chemistry LibreTexts. (2021). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ResearchGate. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one | Request PDF. [Link]

  • Roskilde University Research Portal. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

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A Comparative Benchmarking Guide to the Reactivity of 1-Biphenyl-4-yl-propan-2-one and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, the reactivity of carbonyl compounds is a cornerstone of molecular architecture. Ketones, in particular, serve as versatile intermediates in a myriad of carbon-carbon bond-forming reactions. This guide provides a comprehensive comparative analysis of the reactivity of 1-Biphenyl-4-yl-propan-2-one against two structurally similar ketones: Dibenzyl Ketone (1,3-diphenylpropan-2-one) and 4-Phenyl-2-butanone .

This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of how subtle structural modifications in aryl-substituted ketones influence their chemical behavior. By examining their reactivity through the lens of enolization kinetics, we will provide both theoretical insights and practical, experimentally-derived data to guide your synthetic strategies.

Theoretical Framework: Understanding Ketone Reactivity

The reactivity of a ketone is intrinsically linked to the acidity of its α-hydrogens and the stability of the resulting enolate intermediate. The pKa of the α-hydrogens in typical ketones falls within the range of 19-21, making them susceptible to deprotonation by a suitable base.[1] The stability of the enolate is governed by the electronic and steric effects of the substituents attached to the carbonyl group and the α-carbon.

  • Electronic Effects: Electron-withdrawing groups can stabilize the enolate anion through inductive effects, thereby increasing the acidity of the α-hydrogens and enhancing reactivity in base-catalyzed reactions. Conversely, electron-donating groups can destabilize the enolate, leading to decreased reactivity. The Hammett equation provides a quantitative means to correlate the electronic influence of substituents with reaction rates.

  • Steric Effects: Bulky substituents near the α-carbon can hinder the approach of reagents, slowing down the reaction rate.

In this guide, we will explore how the replacement of a phenyl group (in 4-phenyl-2-butanone) with a benzyl group (in dibenzyl ketone) and a biphenylmethyl group (in 1-Biphenyl-4-yl-propan-2-one) impacts the electronic and steric environment of the α-protons and, consequently, the ketone's reactivity.

The Ketones Under Investigation

Ketone Structure Molecular Weight ( g/mol )
1-Biphenyl-4-yl-propan-2-one1-Biphenyl-4-yl-propan-2-one210.27
Dibenzyl KetoneDibenzyl Ketone210.27
4-Phenyl-2-butanone4-Phenyl-2-butanone148.20

Experimental Design: A Comparative Kinetic Study

To quantitatively assess the relative reactivities of these three ketones, we will focus on a classic acid-catalyzed halogenation reaction. The rate-determining step of this reaction is the formation of the enol, making it an excellent probe for enolization kinetics and, by extension, the inherent reactivity of the ketone.[2][3] The reaction progress can be conveniently monitored using UV-Vis spectroscopy by observing the disappearance of the colored halogen (e.g., bromine).

Synthesis of Ketones

A reliable synthesis of each ketone is crucial for obtaining pure starting materials for the kinetic studies.

1. Synthesis of 1-Biphenyl-4-yl-propan-2-one: This ketone can be synthesized via a Friedel-Crafts acylation of biphenyl with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4] The resulting 1-(biphenyl-4-yl)propan-1-one can then be subjected to a suitable rearrangement or a multi-step sequence to yield the desired 2-propanone derivative. A plausible route involves the Willgerodt-Kindler reaction followed by hydrolysis.

2. Synthesis of Dibenzyl Ketone (1,3-Diphenylacetone): A common method for the synthesis of dibenzyl ketone involves the reaction of phenylacetic acid with acetic anhydride and potassium acetate, followed by decarboxylation.[5] Alternatively, it can be prepared by the reaction of benzyl cyanide with ethyl phenylacetate followed by hydrolysis and decarboxylation.

3. Synthesis of 4-Phenyl-2-butanone: This ketone can be synthesized through various methods, including the Friedel-Crafts acylation of benzene with butenone or the oxidation of 4-phenyl-2-butanol.[6][7]

Experimental Protocol: Acid-Catalyzed Bromination

This protocol is designed for a comparative kinetic study of the three ketones.

Caption: Workflow for the comparative kinetic study of ketone bromination.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of each ketone (1-Biphenyl-4-yl-propan-2-one, Dibenzyl Ketone, and 4-Phenyl-2-butanone) in a solvent mixture of 90% acetic acid and 10% deionized water.

    • Prepare a 0.01 M stock solution of bromine in the same solvent mixture.

    • Prepare a 1 M stock solution of hydrochloric acid in the same solvent mixture.

  • Reaction Setup:

    • In a quartz cuvette, combine 2.0 mL of the ketone solution, 0.5 mL of the HCl solution, and 0.5 mL of the acetic acid/water solvent.

    • Place the cuvette in the temperature-controlled cell holder of a UV-Vis spectrophotometer set to 25°C.

    • Allow the solution to equilibrate for 5 minutes.

  • Kinetic Run:

    • Set the spectrophotometer to monitor the absorbance at 399 nm (the λmax of Br₂ in this solvent system).

    • Initiate the reaction by rapidly injecting 0.1 mL of the bromine solution into the cuvette and mixing thoroughly.

    • Immediately begin recording the absorbance as a function of time for at least 5 minutes, or until the absorbance has significantly decreased.

  • Data Analysis:

    • Plot the absorbance at 399 nm versus time for each ketone.

    • Determine the initial rate of the reaction from the negative of the initial slope of the absorbance vs. time curve.

    • Since the concentration of the ketone and acid are in large excess, the reaction will follow pseudo-zero-order kinetics with respect to bromine. The rate of disappearance of bromine is directly proportional to the rate of enolization.

Expected 1H NMR Data for Reactants

The purity of the synthesized ketones should be confirmed by ¹H NMR spectroscopy. The following table provides the expected chemical shifts for the key protons in each molecule.

Ketone Protons Expected Chemical Shift (δ, ppm)
1-Biphenyl-4-yl-propan-2-one -CH₂- (alpha to ketone)~3.7
-CH₃ (alpha to ketone)~2.2
Biphenyl protons7.3-7.6
Dibenzyl Ketone -CH₂- (alpha to ketone)~3.7
Phenyl protons7.2-7.4
4-Phenyl-2-butanone -CH₂- (alpha to ketone)~2.9
-CH₃ (alpha to ketone)~2.1
-CH₂- (benzylic)~2.7
Phenyl protons7.1-7.3

Note: These are approximate values and may vary slightly depending on the solvent and instrument.[8][9][10]

Data Presentation and Interpretation

The initial rates of bromination for the three ketones are presented in the table below. These rates are directly proportional to the rates of enolization.

Ketone Initial Rate of Bromination (Abs/s) Relative Reactivity
4-Phenyl-2-butanone[Experimental Data][Calculated Value]
Dibenzyl Ketone[Experimental Data][Calculated Value]
1-Biphenyl-4-yl-propan-2-one[Experimental Data][Calculated Value]

Interpretation of Results:

The expected trend in reactivity is:

4-Phenyl-2-butanone > Dibenzyl Ketone ≈ 1-Biphenyl-4-yl-propan-2-one

  • 4-Phenyl-2-butanone: The methylene protons alpha to the carbonyl are benzylic, but the primary site of enolization is expected to be at the methyl group due to less steric hindrance. The phenyl group exerts a moderate electron-withdrawing inductive effect.

  • Dibenzyl Ketone: The two methylene groups are equivalent. The phenyl groups are further from the enolizable protons compared to the methyl protons of 4-phenyl-2-butanone, leading to a slightly diminished inductive effect from each ring.

  • 1-Biphenyl-4-yl-propan-2-one: The biphenyl group is a weak electron-withdrawing group. Its effect on the acidity of the α-protons is expected to be comparable to or slightly greater than that of a single phenyl group. However, the increased steric bulk of the biphenylmethyl group may slightly decrease the rate of reaction.

Caption: Factors influencing the reactivity of the studied ketones.

Conclusion

This guide provides a framework for the systematic evaluation of the reactivity of 1-Biphenyl-4-yl-propan-2-one in comparison to its structural analogs, Dibenzyl Ketone and 4-Phenyl-2-butanone. The proposed experimental protocol, based on acid-catalyzed bromination and monitored by UV-Vis spectroscopy, offers a robust and quantitative method for determining the relative rates of enolization. The expected trend in reactivity can be rationalized by considering the interplay of electronic and steric effects of the aryl substituents. The insights gained from this comparative study will empower researchers to make more informed decisions in the design and optimization of synthetic routes involving these and other related ketones.

References

  • Chad's Prep. (2021, April 18). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry [Video]. YouTube. [Link]

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The Biphenyl-Propanone Scaffold: A Comparative Guide to Structure-Activity Relationships in Bioactive Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the Biphenyl-Propanone Core in Drug Discovery

The 1-biphenyl-4-yl-propan-2-one scaffold represents a privileged structural motif in medicinal chemistry, offering a unique combination of lipophilicity from the biphenyl system and a reactive ketone functionality. This core structure has served as a foundational template for the development of a diverse array of therapeutic agents. Biphenyl derivatives, in general, are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a propan-2-one side chain provides a key locus for molecular interactions and further functionalization, making this class of compounds a fertile ground for structure-activity relationship (SAR) studies.

This guide provides a comparative analysis of the SAR of various analogs derived from the 1-biphenyl-4-yl-propan-2-one core. By examining the impact of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the design of novel and more potent therapeutic candidates. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for the synthesis and evaluation of these compelling molecules.

I. The Biphenyl Core: Laying the Foundation for Activity

The biphenyl moiety is a cornerstone of many biologically active compounds.[3] Its conformational flexibility, allowing for varying degrees of torsion between the two phenyl rings, plays a crucial role in receptor binding. The nature and position of substituents on these rings can dramatically influence the pharmacological profile of the resulting analogs.

A. Impact of Substitution on the Biphenyl Rings

SAR studies on various classes of biphenyl derivatives have consistently demonstrated that the substitution pattern on the aromatic rings is a critical determinant of biological activity. For instance, in the context of anti-inflammatory agents, the presence of specific substituents can enhance potency. Studies on biphenyl carboxamide analogs, which are structurally related to the propanone series, have shown that electron-withdrawing groups can positively influence activity.

In a series of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives evaluated for anti-inflammatory activity, compounds bearing substituents like -SO2NH2, -F, and -Cl on the second phenyl ring exhibited significant potency.[4] This suggests that modulating the electronic properties and steric bulk of the biphenyl system can lead to more effective compounds.

II. The Propanone Side Chain and its Analogs: Tuning for Potency and Selectivity

While the biphenyl scaffold provides the foundational structure for receptor interaction, modifications to the propanone side chain are pivotal for fine-tuning potency, selectivity, and pharmacokinetic properties. This section explores the SAR of key analogs where the propan-2-one moiety is altered or replaced.

A. Biphenyl Chalcones: The α,β-Unsaturated Ketone Analogs

Chalcones, which feature an α,β-unsaturated ketone system, are structurally analogous to 1-biphenyl-4-yl-propan-2-one and are known for their broad range of biological activities.[5] The 1,3-diphenyl-2-propen-1-one framework of chalcones provides a rigidified linker that can influence receptor binding and cellular activity.[6]

SAR studies on chalcones have revealed several key trends:

  • Substitution on the Phenyl Rings: The nature and position of substituents on both phenyl rings of the chalcone scaffold significantly impact their biological effects. For instance, in a series of chalcones evaluated for antitumor activity, specific substitution patterns were found to enhance potency and selectivity against cancer cell lines.[6]

  • The Enone Moiety: The α,β-unsaturated ketone is a critical pharmacophore, often acting as a Michael acceptor in biological systems. Modifications to this group can drastically alter the compound's reactivity and mechanism of action.

B. Biphenyl Carboxamides and Alkanoic Acids: Exploring Isosteres of the Ketone

Replacing the ketone functionality with other groups, such as amides or carboxylic acids, has been a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound.

Quantitative structure-activity relationship (QSAR) studies on a series of biphenyl carboxamide analogs have demonstrated a strong correlation between specific physicochemical descriptors and their analgesic and anti-inflammatory activities. Similarly, studies on 4-biphenylyl alkanoic acids have shown that the length and configuration of the alkyl side chain influence their anti-inflammatory properties.[7]

Comparative Data Summary

To facilitate a clear comparison of the different analog series, the following table summarizes the key structural features and their impact on biological activity.

Analog SeriesKey Structural ModificationObserved Impact on Biological ActivityRepresentative Biological Activity
Biphenyl Carboxamides Replacement of propanone with a carboxamide linkerSubstituents on the phenyl rings (e.g., -SO2NH2, -F, -Cl) enhance potency.Anti-inflammatory, Analgesic[4]
Biphenyl Chalcones Introduction of an α,β-unsaturated ketoneSubstitution patterns on both phenyl rings are critical for activity.Antitumor, Antimicrobial[6][8]
4-Biphenylyl Alkanoic Acids Replacement of propanone with a carboxylic acidSide chain length and configuration influence anti-inflammatory effects.Anti-inflammatory, Analgesic[7]
Substituted Biphenyls Modifications directly on the biphenyl coreStrong electron-withdrawing groups on one ring and hydroxyl groups on the other can enhance antibacterial activity.Antibacterial[9]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for the synthesis of a representative biphenyl chalcone analog and a standard biological evaluation assay.

A. Synthesis of (2E)-1-(Biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol describes the Claisen-Schmidt condensation, a common method for synthesizing chalcones.[8]

Materials:

  • 4-Acetylbiphenyl

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 4-acetylbiphenyl (1 equivalent) in ethanol in a round-bottom flask.

  • Add 4-methoxybenzaldehyde (1 equivalent) to the solution and stir until dissolved.

  • Slowly add an aqueous solution of NaOH (2 equivalents) to the reaction mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any remaining impurities.

  • Recrystallize the crude product from ethanol to obtain the pure (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for conceptualizing complex relationships and experimental processes.

SAR_Biphenyl_Propanone cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_analogs Analog Classes cluster_activity Biological Activity Scaffold 1-Biphenyl-4-yl-propan-2-one Biphenyl_Subs Biphenyl Ring Substitutions (e.g., -F, -Cl, -SO2NH2) Scaffold->Biphenyl_Subs Side_Chain_Analogs Side Chain Analogs Scaffold->Side_Chain_Analogs Activity Enhanced Potency & Modulated Selectivity Biphenyl_Subs->Activity Chalcones Biphenyl Chalcones (α,β-unsaturated ketones) Side_Chain_Analogs->Chalcones Carboxamides Biphenyl Carboxamides Side_Chain_Analogs->Carboxamides Alkanoic_Acids Biphenyl Alkanoic Acids Side_Chain_Analogs->Alkanoic_Acids Chalcones->Activity Carboxamides->Activity Alkanoic_Acids->Activity

Caption: Key SAR pathways for 1-Biphenyl-4-yl-propan-2-one analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Starting Materials (e.g., 4-Acetylbiphenyl) Reaction Chemical Synthesis (e.g., Claisen-Schmidt) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Screening (e.g., MIC Assay) Characterization->Screening Data_Analysis Data Analysis (IC50/MIC Determination) Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for synthesis and evaluation of analogs.

Conclusion: Future Directions in the Exploration of Biphenyl-Propanone Analogs

The structure-activity relationship studies of 1-biphenyl-4-yl-propan-2-one analogs and their closely related counterparts, such as chalcones and carboxamides, have provided valuable insights into the molecular features that govern their biological activities. The biphenyl scaffold serves as a versatile platform, where substitutions can significantly modulate activity, while modifications to the propanone side chain allow for the fine-tuning of potency and selectivity.

Future research in this area should focus on the systematic exploration of a wider range of substituents on the biphenyl rings and the synthesis of novel side chain analogs. The integration of computational modeling and in silico screening can further accelerate the discovery of new lead compounds. By leveraging the knowledge gained from the SAR studies presented in this guide, the scientific community is well-positioned to develop the next generation of therapeutic agents based on the promising biphenyl-propanone scaffold.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.